molecular formula C5H5N3 B1322458 2-Amino-1H-pyrrole-3-carbonitrile CAS No. 755753-61-8

2-Amino-1H-pyrrole-3-carbonitrile

Cat. No.: B1322458
CAS No.: 755753-61-8
M. Wt: 107.11 g/mol
InChI Key: HGUUICKROVJTES-UHFFFAOYSA-N
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Description

2-Amino-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C5H5N3 and its molecular weight is 107.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUUICKROVJTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626258
Record name 2-Amino-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755753-61-8
Record name 2-Amino-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties of 2-Amino-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical characteristics, spectroscopic data, and synthetic methodologies, and explores its potential biological significance.

Core Chemical Properties

This compound, with the CAS number 755753-61-8, is a pyrrole derivative featuring an amino group at the 2-position and a nitrile group at the 3-position.[1] Its chemical structure and basic properties are summarized below.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅N₃[1]
Molecular Weight 107.11 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CNC(=C1C#N)N[1]
InChI Key HGUUICKROVJTES-UHFFFAOYSA-N[1]
CAS Number 755753-61-8[1]

Physicochemical Characteristics

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Boiling Point 393.4 ± 27.0 °C at 760 mmHg[3]
Density 1.29 ± 0.1 g/cm³[3]
pKa 17.43 ± 0.50[4]
LogP -0.02[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the available literature. However, the expected spectral characteristics can be inferred from data provided for its derivatives.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrrole ring and the protons of the amino group. The chemical shifts of the pyrrole protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the molecule. The carbon atoms attached to the nitrogen and nitrile groups will have characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching of the pyrrole ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (107.11 g/mol ).

Synthesis and Reactivity

The synthesis of this compound derivatives has been reported through various methods, providing a basis for a plausible synthetic route to the parent compound. A common approach involves the reaction of malononitrile with an appropriate aminoacetaldehyde equivalent.

Representative Synthetic Protocol

A potential synthesis of this compound can be adapted from methodologies used for its substituted analogs. One such general procedure involves the condensation of an aminoacetaldehyde dimethyl acetal with malononitrile.[5]

Experimental Workflow for Synthesis

G reagents Malononitrile + Aminoacetaldehyde Dimethyl Acetal reaction Reaction in suitable solvent (e.g., ethanol) with acid catalyst (e.g., p-toluenesulfonic acid) reagents->reaction Condensation workup Aqueous workup and extraction with organic solvent (e.g., ethyl acetate) reaction->workup purification Purification by silica gel chromatography workup->purification product This compound purification->product

A plausible workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are scarce in the reviewed literature, the broader class of pyrrole-containing compounds is known for a wide range of biological activities.[6] Furthermore, derivatives of 1H-pyrrole-3-carbonitrile have been identified as agonists of the Stimulator of Interferon Genes (STING) receptor.[7][8]

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which is a sign of viral or bacterial infection, as well as cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.

The STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (on ER) cGAMP->STING_ER activates STING_agonist 1H-Pyrrole-3-carbonitrile Derivative (Agonist) STING_agonist->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimer_pIRF3 Dimerized p-IRF3 pIRF3->dimer_pIRF3 dimerizes dimer_pIRF3_nuc Dimerized p-IRF3 dimer_pIRF3->dimer_pIRF3_nuc translocates to Transcription Gene Transcription dimer_pIRF3_nuc->Transcription IFN_genes Interferon Genes Cytokine_genes Pro-inflammatory Cytokine Genes Transcription->IFN_genes Transcription->Cytokine_genes

The STING signaling pathway, a potential target for 1H-pyrrole-3-carbonitrile derivatives.

The discovery of 1H-pyrrole-3-carbonitrile derivatives as STING agonists suggests that this compound could serve as a valuable scaffold for the development of novel immunomodulatory agents. Further research is warranted to investigate the direct activity of the parent compound on the STING pathway and other potential biological targets.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While comprehensive experimental data for the parent compound is limited, the available information on its derivatives provides a solid foundation for further investigation. Its structural similarity to known STING agonists highlights a promising avenue for future research into its immunomodulatory properties. The synthetic methodologies established for related compounds offer a clear path for accessing this molecule for further study.

References

Technical Whitepaper: 2-Amino-1H-pyrrole-3-carbonitrile (CAS 755753-61-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Amino-1H-pyrrole-3-carbonitrile (CAS 755753-61-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide consolidates available data on its chemical and physical properties, safety information, and potential synthesis strategies. Notably, this whitepaper explores the potential biological activity of the broader class of 1H-pyrrole-3-carbonitrile derivatives as agonists of the Stimulator of Interferon Genes (STING) receptor, suggesting a possible role for the title compound in the modulation of the innate immune system via the cGAS-STING signaling pathway. While specific experimental data for this exact compound remains limited in publicly accessible literature, this paper aims to provide a foundational resource for researchers by detailing general experimental protocols for the synthesis of related structures and outlining the key aspects of the potentially relevant biological pathway.

Chemical Identity and Properties

This compound is a pyrrole derivative characterized by an amino group at the 2-position and a nitrile group at the 3-position of the pyrrole ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 755753-61-8[1]
Molecular Formula C₅H₅N₃[1]
Molecular Weight 107.11 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CNC(=C1C#N)N[1]
InChI InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2[1]
InChIKey HGUUICKROVJTES-UHFFFAOYSA-N[1]
Predicted Density 1.29 ± 0.1 g/cm³
Predicted Boiling Point 393.4 ± 27.0 °C at 760 mmHg
Topological Polar Surface Area 65.6 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

Safety and Handling

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 755753-61-8) is not explicitly available in the reviewed literature, several methods for the synthesis of related 2-amino-3-cyanopyrrole derivatives have been reported. These methods provide a strong foundation for the potential synthesis of the title compound.

General Synthetic Strategies

One common and versatile method for the synthesis of polysubstituted 2-aminopyrroles is the Thorpe-Ziegler reaction . This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine.[2][3][4]

Another relevant approach is a multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles. A general procedure for a similar class of compounds is described below.[5]

Exemplary Experimental Protocol for a Related Derivative

The following protocol describes the synthesis of N-substituted 2-amino-3-cyano pyrroles and can be adapted for the synthesis of the title compound.

Reaction: Multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles.

Reagents and Materials:

  • Appropriate starting materials (e.g., an α-halo ketone or equivalent, malononitrile, and an amine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., ethanol, methanol, or THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the starting ketone (1.0 eq) and malononitrile (1.0-1.2 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.0-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 2-amino-3-cyanopyrrole derivative.[5]

Note: The specific starting materials, reaction conditions (temperature, time), and purification methods would need to be optimized for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is not yet published, the broader class of 1H-pyrrole-3-carbonitrile derivatives has been identified as potential agonists of the Stimulator of Interferon Genes (STING) receptor. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.[6][7][8]

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to the enzyme cyclic GMP-AMP synthase (cGAS). This activation leads to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines play a crucial role in orchestrating an anti-viral and anti-tumor immune response.[6][7][8][9]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates & activates transcription IFN_Production Type I Interferon Production IFN_Genes->IFN_Production

Caption: The cGAS-STING signaling pathway.

Potential Role of this compound

Given that derivatives of 1H-pyrrole-3-carbonitrile have shown potential as STING agonists, it is plausible that this compound could also interact with and activate the STING receptor. If confirmed, this would position the compound as a potential immunomodulatory agent with applications in immunotherapy for cancer and infectious diseases. Further experimental validation is required to ascertain this activity.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the pyrrole ring protons and the amino group protons. The chemical shifts and coupling constants would be characteristic of the substituted pyrrole ring system.
¹³C NMR Resonances for the five carbon atoms of the pyrrole ring and the nitrile carbon. The chemical shifts would be indicative of their electronic environment.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino and pyrrole NH groups, the C≡N stretching of the nitrile group, and C=C and C-N stretching vibrations of the pyrrole ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₅H₅N₃). Fragmentation patterns may provide further structural information.

Conclusion

This compound (CAS 755753-61-8) is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. While detailed experimental data for this specific compound is currently sparse, the known synthetic methodologies for related 2-aminopyrrole-3-carbonitriles provide a solid basis for its preparation. The potential of the 1H-pyrrole-3-carbonitrile scaffold to act as a STING agonist highlights a promising avenue for future research into the biological activity of the title compound. This could lead to the development of novel immunomodulatory agents for the treatment of various diseases. Further studies are warranted to fully elucidate the synthesis, spectroscopic properties, and biological functions of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_characterization Structural Characterization cluster_activity Biological Activity Assessment Start Starting Materials (e.g., α-halo ketone, malononitrile, amine) Reaction Multi-component Reaction (Base, Solvent, Heat/RT) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS STING_Assay STING Agonist Assay Product->STING_Assay Immune_Response In Vitro Immune Cell Response STING_Assay->Immune_Response

References

Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile from Malononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile heterocyclic compound, 2-amino-1H-pyrrole-3-carbonitrile, from the readily available starting material, malononitrile. This pyrrole derivative serves as a crucial building block in the development of various pharmacologically active molecules. This document provides a comprehensive overview of a plausible synthetic route, including a detailed experimental protocol, quantitative data, and workflow visualizations.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The this compound core, in particular, is a privileged structure found in numerous compounds with potential therapeutic applications, including but not limited to, kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The synthesis of this key intermediate from inexpensive and accessible starting materials like malononitrile is of significant interest to the drug development community.

This guide focuses on a common and efficient strategy for the construction of the 2-aminopyrrole ring system: the condensation of an α-amino aldehyde equivalent with an active methylene compound, in this case, malononitrile.

Synthetic Pathway Overview

The synthesis of this compound from malononitrile can be achieved through a Thorpe-Ziegler type reaction, which involves the base-catalyzed condensation of nitriles[1][2]. A practical approach involves the reaction of malononitrile with an α-amino aldehyde or its synthetic equivalent, such as aminoacetaldehyde dimethyl acetal. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular Thorpe-Ziegler cyclization and subsequent tautomerization to yield the stable aromatic pyrrole ring.

A patent describes a multi-step process for producing 2-amino-3-cyano pyrrole derivatives, which starts with malononitrile, benzaldehyde, and aminoacetaldehyde dimethyl acetal[3]. A more direct approach involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile in the presence of an acid catalyst to form 1-substituted 2-amino-3-cyanopyrroles[4]. For the synthesis of the unsubstituted this compound, a protected aminoacetaldehyde derivative would be used, followed by a deprotection step, or by direct condensation with aminoacetaldehyde itself.

The overall transformation can be depicted as follows:

G Malononitrile Malononitrile Intermediate Aza-enamine Intermediate Malononitrile->Intermediate Condensation Aminoacetaldehyde Aminoacetaldehyde (or equivalent) Aminoacetaldehyde->Intermediate Product This compound Intermediate->Product Cyclization & Tautomerization

Figure 1: General synthetic scheme for the formation of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 1-substituted 2-amino-3-cyanopyrrole, which can be adapted for the synthesis of the target compound. This protocol is based on the facile synthesis described for 1-substituted derivatives[4].

Materials:

  • N-substituted aminoacetaldehyde dimethyl acetal (1.0 eq)

  • Malononitrile (1.0-1.2 eq)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of the N-substituted aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene, add malononitrile (1.0-1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux, and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-substituted 2-amino-3-cyanopyrrole.

Quantitative Data

CompoundSubstituent (R)Yield (%)Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
4a R = Phenyl88186.3-187.67.39-6.93 (m, 10H), 5.65 (s, 2H), 2.04 (s, 3H)148.1, 136.4, 131.6, 129.9, 129.7, 128.8, 128.5, 128.4, 126.6, 123.7, 118.0, 116.4, 73.6, 11.1
4i R = Propyl8990.8-91.47.30-7.15 (m, 5H), 3.55 (t, 2H), 2.05 (s, 3H), 1.65-1.55 (m, 2H), 0.85 (t, 3H)147.7, 137.9, 135.0, 134.3, 133.3, 130.8, 130.1, 129.6, 128.0, 127.2, 120.9, 117.9, 117.1, 112.6, 73.1, 44.1, 22.5, 11.1, 10.8
4p R = Phenyl, 5-propyl86104.5-105.17.41 (t, 2H), 7.30 (t, 1H), 7.22 (d, 2H), 5.93 (s, 2H), 3.55 (d, 2H), 1.89 (s, 3H), 1.63-1.58 (m, 1H), 0.54 (d, 6H)148.2, 132.3, 130.4, 128.9, 127.3, 123.8, 118.6, 115.2, 72.4, 49.6, 28.0, 19.8, 10.8

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Combine Reactants (Malononitrile, Aminoacetaldehyde equivalent, Solvent, Catalyst) Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Wash Aqueous Wash (NaHCO3, Brine) Cool->Wash Dry Dry Organic Layer (MgSO4 or Na2SO4) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product_collection Collect Fractions Chromatography->Product_collection Final_Product Isolate Pure Product Product_collection->Final_Product

Figure 2: Experimental workflow for the synthesis and purification of this compound derivatives.

Conclusion

The synthesis of this compound and its derivatives from malononitrile represents an efficient and modular approach to a valuable class of heterocyclic compounds. The methodology presented in this guide, based on established chemical principles, provides a solid foundation for researchers and drug development professionals to access these important building blocks for the discovery of new therapeutic agents. Further optimization of reaction conditions and exploration of substrate scope will continue to enhance the utility of this synthetic strategy.

References

An In-depth Technical Guide to 2-Amino-1H-pyrrole-3-carbonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and established synthetic methodologies.

Molecular Structure and Identification

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The core pyrrole ring is functionalized with an amino group (-NH2) at the 2-position and a nitrile group (-C≡N) at the 3-position.

The standard IUPAC name for this compound is This compound .[1] It is also commonly referred to as 2-amino-3-cyano-1H-pyrrole.[1][2][3]

Molecular Formula: C₅H₅N₃[1][2][4]

Canonical SMILES: C1=CNC(=C1C#N)N[1][4]

InChI: InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2[1][4]

InChIKey: HGUUICKROVJTES-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 107.11 g/mol [1]
Monoisotopic Mass 107.048347172 Da[1][4]
Density 1.292 g/cm³ (Predicted)[2][4]
Boiling Point 393.449 °C at 760 mmHg (Predicted)[2][4]
Flash Point 191.751 °C (Predicted)[4]
pKa 17.43 ± 0.50 (Predicted)[2][4]
Topological Polar Surface Area 65.6 Ų[1][4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Freely Rotating Bonds 1[4]
CAS Number 755753-61-8[1][4]

Experimental Protocols: Synthesis of Substituted 2-Aminopyrroles

While a specific protocol for the direct synthesis of this compound was not detailed in the immediate literature, general and efficient methods for the synthesis of substituted 2-amino-3-cyano pyrroles are well-established. These methods can be adapted to produce the title compound.

One common approach involves a multi-component reaction. A general procedure for the synthesis of N-substituted 2-amino-3-cyano pyrroles is as follows:

General Procedure for the Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles: [5]

  • A solution of nitroepoxides (1.0 mmol), an amine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (K₂CO₃, 1.0 mmol) in methanol is prepared.

  • The reaction mixture is stirred at 60°C for 3 hours.

  • Following the reaction, water (10 mL) is added to the mixture.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated under vacuum.

  • The resulting residue is purified by silica gel chromatography (using a solvent system such as hexanes:ethyl acetate, 15:1) to yield the pure N-substituted 2-amino-3-cyano pyrrole product.

Another relevant synthetic strategy involves the microwave-assisted reaction of glycine and malononitrile to produce a hydroxy-substituted derivative, highlighting the versatility of these precursors in pyrrole synthesis.[6][7]

A further facile synthesis of 1-substituted 2-amino-3-cyanopyrroles involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile in the presence of p-toluenesulfonic acid monohydrate.[8]

Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrole-3-carbonitrile have shown promising biological activity, particularly as agonists for the Stimulator of Interferon Genes (STING) receptor.[9] The STING pathway is a critical component of the innate immune system, and its activation can lead to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for cancer immunotherapy and vaccine adjuvants.

The general signaling pathway initiated by a STING agonist is depicted below.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-Amino-1H-pyrrole- 3-carbonitrile Derivative (STING Agonist) STING STING Agonist->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_Genes Interferon Genes (e.g., IFNB1) pIRF3_dimer->IFN_Genes Translocates & Induces Transcription IFN_production Type I Interferon Production IFN_Genes->IFN_production

References

Physical and chemical properties of 2-Amino-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with both an amino and a nitrile functional group. This arrangement of functional groups makes it a versatile building block, or "scaffold," in medicinal chemistry and materials science. The electron-rich pyrrole core, combined with the nucleophilic amino group and the electrophilic nitrile group, provides multiple reactive sites for chemical modification.

In recent years, derivatives of this compound have garnered significant attention as potential therapeutic agents, particularly as inhibitors of metallo-β-lactamases (MBLs).[1][2][3] MBLs are enzymes produced by certain bacteria that confer resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems.[4] The development of effective MBL inhibitors is a critical strategy to combat the growing threat of antibiotic resistance.[4][5] This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with relevant experimental protocols and its role in drug development.

Physical and Chemical Properties

Quantitative data for the parent compound this compound is primarily based on computational predictions, as extensive experimental characterization is not widely available in the literature. The data for derivatives, where available, is provided for context.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₅H₅N₃[6]
Molecular Weight 107.11 g/mol [6]
CAS Number 755753-61-8[6]
Appearance Solid (predicted)-
Melting Point >300 °C (for 2-amino-5-chloro derivative)[7]
Boiling Point 393.4 ± 27.0 °C at 760 mmHg (Predicted)-
Density 1.29 ± 0.1 g/cm³ (Predicted)-
pKa 17.43 ± 0.50 (Predicted)-
LogP (XLogP3-AA) 0.6[6]
Topological Polar Surface Area 65.6 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 1[6]

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR δ ~7.5-8.0 ppm (br s, 1H, N1-H), δ ~6.5-6.8 ppm (m, 1H, H5), δ ~5.8-6.2 ppm (m, 1H, H4), δ ~4.0-5.0 ppm (br s, 2H, NH₂)
¹³C NMR δ ~150-155 ppm (C2), δ ~120-125 ppm (C5), δ ~115-120 ppm (C≡N), δ ~105-110 ppm (C4), δ ~85-90 ppm (C3)
FT-IR (cm⁻¹) ~3450-3200 (N-H stretch, primary amine and pyrrole), ~3100-3000 (aromatic C-H stretch), ~2230-2210 (C≡N stretch), ~1650-1550 (C=C stretch, aromatic), ~1300-1200 (C-N stretch)
Mass Spectrometry (EI) Expected [M]⁺ at m/z = 107. Key fragments may include loss of HCN (m/z = 80) and subsequent ring fragmentation.[8]

Experimental Protocols

Synthesis Protocol: Thorpe-Ziegler Cyclization

A common and effective method for synthesizing substituted 2-aminopyrrole-3-carbonitriles involves the reaction of an α-aminoacetonitrile with a compound containing an activated methylene group, such as malononitrile, often proceeding via a Thorpe-Ziegler type cyclization. The following is a representative protocol adapted from general procedures for similar compounds.[11][12]

Workflow for Synthesis

G cluster_0 Step 1: Preparation of Iminonitrile Intermediate cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Work-up and Purification A Aminoacetonitrile C Base (e.g., NaOEt) in Ethanol A->C B Malononitrile Dimer (or equivalent α,β-unsaturated nitrile) B->C D Iminonitrile Intermediate C->D Stir at RT E Iminonitrile Intermediate F Heat in appropriate solvent E->F G This compound (Crude Product) F->G Thorpe-Ziegler Cyclization H Crude Product I Acid-Base Extraction H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K MBL_Inhibition cluster_0 Antibiotic Resistance Pathway cluster_1 Inhibition Pathway Antibiotic β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Antibiotic->MBL Substrate Hydrolysis Hydrolysis MBL->Hydrolysis Blocked Inhibited MBL Effective Effective Antibiotic MBL->Effective Inhibitor Blocks Pathway Inactive Inactive Antibiotic Hydrolysis->Inactive Resistance Bacterial Survival (Resistance) Inactive->Resistance Inhibitor 2-Aminopyrrole Derivative (MBL Inhibitor) Inhibitor->MBL Binds to Active Site Death Bacterial Death Effective->Death SAR cluster_features Key Structural Features cluster_activity Impact on MBL Inhibition Core 2-Aminopyrrole-3-carbonitrile Scaffold CN C3-Nitrile Group NH2 C2-Amino Group N1 N1-Substituent C45 C4/C5-Substituents CN_act Essential for Potency CN->CN_act determines NH2_act Modulatable Site (Acylation can increase potency) NH2->NH2_act determines N1_act Modulates Potency (e.g., N-benzyl is important) N1->N1_act determines C45_act Important (Bulky groups enhance binding) C45->C45_act determines

References

Spectroscopic and Synthetic Insights into 2-Amino-1H-pyrrole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic properties of 2-Amino-1H-pyrrole-3-carbonitrile, a key heterocyclic scaffold. Due to the limited availability of published experimental data for the unsubstituted parent compound, this guide presents predicted spectroscopic data based on computational models and analysis of closely related analogues. It also outlines the general synthetic and analytical methodologies employed for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are derived from computational chemistry software and comparison with experimentally determined data for structurally similar substituted pyrroles.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet (broad)1HNH (pyrrole ring)
~6.8Doublet1HH5
~6.0Doublet1HH4
~5.5Singlet (broad)2HNH₂
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~150C2
~125C5
~120CN
~110C4
~90C3
Table 3: Predicted IR Spectral Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (NH and NH₂)
2220-2260Strong, SharpC≡N stretch
1650-1600MediumN-H bend
1550-1450MediumC=C stretch (pyrrole ring)
1400-1300MediumC-N stretch

Experimental Protocols

General Synthesis of Substituted 2-Amino-1H-pyrrole-3-carbonitriles

A common synthetic route involves a multi-component reaction. For instance, a substituted nitroepoxide can be reacted with an amine and malononitrile in the presence of a base like potassium carbonate in a solvent such as methanol. The reaction mixture is typically stirred at an elevated temperature (e.g., 60°C) for several hours. Following the reaction, the product is extracted using an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

NMR Spectroscopy

NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) and are typically referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectra are recorded over the mid-infrared range (typically 4000-400 cm⁻¹) and provide information about the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a newly synthesized pyrrole derivative like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of Pyrrole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, LC-MS) Purification->Purity_Check IR_Acquisition IR Spectroscopy Purity_Check->IR_Acquisition NMR_Acquisition NMR Spectroscopy Purity_Check->NMR_Acquisition IR_Analysis Functional Group Identification IR_Acquisition->IR_Analysis H_NMR 1H NMR NMR_Acquisition->H_NMR C_NMR 13C NMR NMR_Acquisition->C_NMR NMR_Analysis Spectral Interpretation H_NMR->NMR_Analysis C_NMR->NMR_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to 2-Amino-1H-pyrrole-3-carbonitrile: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1H-pyrrole-3-carbonitrile, a pivotal heterocyclic scaffold in medicinal chemistry. The document traces the historical context of its discovery, details various synthetic routes developed over time, presents key quantitative data in a structured format, and offers detailed experimental protocols for its preparation. Furthermore, it explores the biological significance of its derivatives, exemplified by the modulation of the STING signaling pathway, which is visualized using a detailed diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Discovery and History

The journey of this compound is rooted in the broader history of pyrrole chemistry. The parent pyrrole ring was first isolated in 1858 from Dippel's oil.[1] However, the systematic exploration of functionalized pyrroles, such as the 2-amino-3-cyano substituted variants, came much later.

An early and significant contribution to the synthesis of this class of compounds was made in 1975 by H. J. Roth and K. Eger, who published a paper titled "[Synthesis of 2-amino-3-cyano-pyrroles]".[2] This work represents a key milestone in the development of synthetic routes to 2-amino-3-cyanopyrroles and likely laid the groundwork for the synthesis of the unsubstituted parent compound, this compound (CAS Number: 755753-61-8).[3]

Since these initial explorations, the this compound core has garnered considerable attention as a versatile building block in the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for diverse therapeutic applications, including as inhibitors of enzymes such as mitogen-activated protein kinase (MEK) and metallo-β-lactamases, modulators of the Bcl-2 family of proteins, and more recently, as agonists of the STING (Stimulator of Interferon Genes) receptor.

Synthetic Methodologies

A variety of synthetic strategies for the preparation of this compound and its derivatives have been developed, ranging from classical condensation reactions to modern multicomponent and microwave-assisted methods.

Synthesis from Glycine and Malononitrile under Microwave Irradiation

An efficient, one-step synthesis of a 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile derivative has been reported utilizing the reaction of glycine with malononitrile under microwave irradiation.[4] This method offers the advantages of speed and efficiency.

Multicomponent Synthesis via Ring-Opening of Nitroepoxides

N-substituted 2-amino-3-cyanopyrroles can be synthesized through a multicomponent reaction involving the ring-opening of nitroepoxides. This approach allows for the generation of a diverse library of substituted pyrroles.

Domino Methodology from Alkynyl Vinyl Hydrazides

A metal-free domino reaction has been described for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides. This process involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.

Synthesis of a Chloro-Derivative from Tetracyanoethylene

The synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile has been achieved through the reaction of tetracyanoethylene (TCNE) with gaseous HCl in the presence of tin.[5][6]

Quantitative Data

This section summarizes key quantitative data for this compound and some of its derivatives.

Property/DerivativeValueReference
This compound
CAS Number755753-61-8[3]
Molecular FormulaC5H5N3[3]
Molecular Weight107.11 g/mol [3]
Derivative A12 (Tyrosinase Inhibitor)
IC50 (Tyrosinase)0.97 µM[4]
2-amino-3-cyanopyridine derivatives (Carbonic Anhydrase Inhibitors)
Ki (hCA I)2.84-112.44 µM[7]
Ki (hCA II)2.56-31.17 µM[7]

Experimental Protocols

General Procedure for the Synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile[5][6]

A stirred mixture of tetracyanoethylene (TCNE) in a suitable solvent system (e.g., a mixture of acetone, ethyl acetate, and acetic acid) is cooled to approximately -5 °C. The solution is then purged with gaseous hydrogen chloride for a few minutes. Powdered tin is added to the reaction mixture, which is then allowed to warm to room temperature. After stirring for a couple of hours, the resulting precipitate (the HCl salt of the aminopyrrole) is collected by filtration. The solid is subsequently dissolved in water, and the pH is adjusted to 11 with a base (e.g., 2 M NaOH). Acetic acid is then added dropwise to adjust the pH to 5, leading to the precipitation of the desired 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.

General Procedure for Multicomponent Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles[8]

A solution of a nitroepoxide, an amine, and a base (e.g., K2CO3) in a suitable solvent such as methanol is stirred at room temperature for a specified period. Following the reaction, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over a drying agent (e.g., MgSO4), and concentrated under reduced pressure. The resulting residue is then purified by silica gel chromatography to afford the pure N-substituted 2-amino-3-cyanopyrrole derivative.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown significant potential in modulating various biological pathways, making them attractive scaffolds for drug discovery. One such promising area is the activation of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a crucial role in the innate immune response to cyclic dinucleotides (CDNs) from bacteria and viruses, as well as to self-DNA in the context of cancer.

A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as STING receptor agonists.[8] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1 (TANK-binding kinase 1). TBK1, in turn, phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. These cytokines play a critical role in orchestrating an anti-tumor and anti-viral immune response.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDN Cyclic Dinucleotides (or Pyrrole Agonist) STING_ER STING (on ER) CDN->STING_ER binds & activates STING_Golgi Activated STING (at Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_Gene Interferon Gene (e.g., IFNB1) pIRF3_dimer->IFN_Gene binds to promoter pIRF3_dimer->IFN_Gene Transcription Gene Transcription IFN_Gene->Transcription Cytokines Type I Interferons & Inflammatory Cytokines Transcription->Cytokines leads to production of Immune_Response Antiviral & Antitumor Immune Response Cytokines->Immune_Response

Caption: STING signaling pathway activated by a this compound derivative.

Conclusion

This compound has evolved from a subject of academic synthetic interest to a highly valued scaffold in the realm of medicinal chemistry and drug development. Its rich history of synthetic development provides a robust platform for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the modulation of key signaling pathways such as STING, underscore its continued importance. This technical guide serves as a foundational resource for scientists and researchers, providing essential historical context, practical synthetic protocols, and insights into the biological relevance of this important heterocyclic compound.

References

The Ascendant Therapeutic Potential of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1H-pyrrole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Derivatives and analogs of this heterocyclic motif have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their potential in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives has been achieved through various synthetic strategies, often employing multi-component reactions that allow for the rapid generation of molecular diversity. These methods are attractive for the construction of compound libraries for high-throughput screening.

General Synthetic Approaches:
  • Gewald Reaction and Modifications: A classical approach involves the reaction of an α-cyano ketone with an activated nitrile and an amine source. Modifications of this method, including the use of microwave irradiation, have been shown to improve reaction times and yields.

  • Thorpe-Ziegler Cyclization: Intramolecular cyclization of dinitriles is another key strategy to construct the pyrrole ring.

  • Domino and Tandem Reactions: More recent and efficient methods involve domino or tandem reaction sequences, where multiple bond-forming events occur in a single pot, minimizing purification steps and improving overall efficiency. For instance, a domino reaction involving a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization has been reported for the synthesis of substituted 2-aminopyrroles.

  • Multi-component Reactions (MCRs): MCRs are powerful tools for the synthesis of complex molecules from simple starting materials in a one-pot fashion. A notable example is the reaction of an α-hydroxyketone, 3-oxobutanenitrile, and an aniline to produce highly substituted pyrroles.

Experimental Protocols:

A representative experimental protocol for the synthesis of a 2-amino-1-aryl-5-phenyl-1H-pyrrole-3-carbonitrile derivative is provided below.

Synthesis of 2-amino-1,5-diphenyl-4-methyl-1H-pyrrole-3-carbonitrile:

A mixture of benzoin (1.0 mmol), aniline (1.0 mmol), and malononitrile (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data would include:

  • Appearance: Crystalline solid.

  • Melting Point: To be determined.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) chemical shifts, multiplicities, coupling constants, and integration.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) chemical shifts.

  • HRMS (ESI): Calculated and found m/z values for [M+H]⁺.

  • IR (KBr): ν (cm⁻¹) characteristic absorption bands.

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity:

Numerous studies have highlighted the potent anticancer properties of this class of compounds. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A primary mechanism of anticancer activity is the inhibition of protein kinases.[1][2][3] Several derivatives have been identified as potent inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

  • Lymphocyte-specific kinase (Lck): Lck is a tyrosine kinase involved in T-cell signaling, and its inhibition is a potential strategy for treating T-cell leukemias and autoimmune diseases.[3]

The pyrrolo[2,3-d]pyrimidine scaffold, an analog of the this compound core, is a deaza-isostere of adenine and is found in many ATP-competitive kinase inhibitors.[2]

Quantitative Data on Anticancer Activity:

Compound ClassTarget Cell LineActivity MetricValueReference
Pyrrolo[2,3-d]pyrimidine DerivativesVarious Cancer Cell LinesIC₅₀29 to 59 µM[4]
Halogenated BenzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK2IC₅₀40 to 204 nM[4]
Imidazolylpyrrolone DerivativesA498 and 786-O Renal Cell CarcinomaIC₅₀Low micromolar range[5]
Antimicrobial Activity:

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi. Some studies have focused on obtaining aminopyrrole-3-carbonitrile derivatives with antimicrobial effects.[6]

Quantitative Data on Antimicrobial Activity:

Compound ClassTarget OrganismActivity MetricValue (µg/mL)Reference
O-acyloximes of 4-formylpyrrolesProteus mirabilisMIC7.81[6]
Pyrrole benzamide derivativesStaphylococcus aureusMIC3.12 - 12.5[6]
1H-pyrrole-2-carboxylate derivativeMycobacterium tuberculosis H37RvMIC0.7[6]
Other Biological Activities:
  • STING Receptor Agonists: Certain 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) receptor, a key component of the innate immune system. Activation of the cGAS-STING pathway is a promising strategy for cancer immunotherapy and the treatment of infectious diseases.

  • Metallo-β-lactamase Inhibition: The rise of carbapenem-resistant bacteria is a major public health threat. Some this compound derivatives have been shown to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization. The following diagrams illustrate key signaling pathways targeted by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[8] Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway plays a central role in angiogenesis.[9] Binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[9]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Ras Ras VEGFR2->Ras P PKC PKC PLCg->PKC Raf Raf PKC->Raf AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Endothelial Cell Survival AKT->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivatives Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition.

STING Signaling Pathway

The cGAS-STING signaling pathway is a critical component of the innate immune response to cytosolic DNA.[10][11] Upon binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[12] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[10][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[11]

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP ATP, GTP STING_ER STING (ER) cGAMP->STING_ER STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN Type I Interferon Gene Expression pIRF3->IFN Agonist This compound Analogs Agonist->STING_ER

References

The 2-Aminopyrrole Moiety: A Technical Guide to its Reactivity and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrrole core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of bioactive molecules and natural products. Its unique electronic properties impart a rich and varied reactivity, making it a versatile building block for the synthesis of complex heterocyclic systems. However, this reactivity also presents challenges in terms of the stability of the moiety, a critical consideration in drug development. This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the 2-aminopyrrole moiety, intended for researchers, scientists, and drug development professionals.

Stability of the 2-Aminopyrrole Moiety

The inherent stability of the 2-aminopyrrole core is a crucial factor in its application in drug discovery and development. While substituted 2-aminopyrroles can be stable compounds, the parent 2-aminopyrrole is known to be relatively unstable. However, it can be stored for extended periods as a protonated salt, such as a trifluoroacetate, perchlorate, or tetraphenylborate salt. The free base can be generated just prior to use by treatment with an organic base like triethylamine.

Physicochemical Properties

The physicochemical properties of 2-aminopyrrole are presented in Table 1.

PropertyValueReference
Molecular FormulaC4H6N2[1]
Molecular Weight82.10 g/mol [1]
XLogP30.4[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]
Tautomerism

Theoretical calculations indicate that the amino tautomer of 2-aminopyrrole is the most stable form in both chloroform and water.[2] This is the experimentally observed form.[2] For 1-methyl-2-aminopyrrole, calculations suggest that both the amino and imino tautomers may be observable in aqueous solution.[2]

Degradation Pathways

Reactivity of the 2-Aminopyrrole Moiety

The 2-aminopyrrole ring is electron-rich, making it highly reactive towards electrophiles.[6] This reactivity is a key feature that is exploited in the synthesis of more complex heterocyclic systems.

Electrophilic Aromatic Substitution

Electrophilic substitution is a fundamental reaction of pyrroles. Due to the electron-donating nature of the amino group, the 2-aminopyrrole ring is highly activated towards electrophilic attack. Substitution typically occurs at the C5 position, and to a lesser extent at the C3 position, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance.

A common electrophilic substitution reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][7] This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the pyrrole ring.[8]

Acylation and Alkylation

The amino group of 2-aminopyrroles can be readily acylated and alkylated. These reactions provide a means to introduce a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Examples of N-Alkylation of Pyrrole Derivatives

SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
PyrrolePropargyl bromideKOHAcetoneRT-10
PyrrolePropargyl bromideK2CO3DMFRT1487
Pyrrole derivativeIodomethane-HMPA--98[5]
Pyrrole derivativeAcetyl chloride----95[5]
Synthesis of Fused Heterocyclic Systems

2-Aminopyrroles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases.[9]

Synthesis of 2-Aminopyrroles

A variety of synthetic methods have been developed to access the 2-aminopyrrole core. These methods often involve multi-component reactions or domino reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

Table 3: Selected Synthetic Methods for 2-Aminopyrroles

Starting MaterialsReagents/ConditionsYield (%)Reference
N-tosylimines, DMAD, isocyanidesMulticomponent reactionHigh[9][10]
Alkynyl vinyl hydrazidesDomino reaction (propargylic 3,4-diaza-Cope rearrangement and tandem isomerization/5-exo-dig N-cyclization)up to 82[11][12]
Glycine, MalononitrileMicrowave irradiation-[1][13]
Nitroepoxides, amine, malononitrileK2CO3, Methanol, 60°C88[1][14]
Aminoacetaldehyde dimethyl acetal, benzaldehyde, malononitrileReductive amination, cyclization, derivatization-[5][15]

Role in Drug Discovery and Signaling Pathways

The 2-aminopyrrole moiety is a key structural feature in a number of compounds that exhibit potent biological activity. Notably, derivatives of 2-aminopyrrole have been identified as inhibitors of mitogen-activated protein kinase kinase (MEK) and metallo-β-lactamases (MBLs).[16]

MEK Inhibitors and the Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[17][18] Dysregulation of this pathway is a hallmark of many cancers.[17] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, and their inhibition is a key therapeutic strategy.[18]

MEK_ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates & activates ERK ERK1/2 MEK->ERK phosphorylates & activates TranscriptionFactors Transcription Factors (e.g., Myc, CREB) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation AminopyrroleInhibitor 2-Aminopyrrole MEK Inhibitor AminopyrroleInhibitor->MEK inhibits

Figure 1: The Ras-Raf-MEK-ERK signaling pathway and the point of intervention for 2-aminopyrrole-based MEK inhibitors.

Metallo-β-Lactamase Inhibitors and Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments.[5][17] MBLs hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

MBL_Resistance_Workflow cluster_resistance Resistance Mechanism BetaLactam β-Lactam Antibiotic (e.g., Carbapenem) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP inhibits HydrolyzedAntibiotic Inactive Hydrolyzed Antibiotic CellWall Bacterial Cell Wall Synthesis PBP->CellWall required for Lysis Cell Lysis CellWall->Lysis inhibition leads to MBL Metallo-β-Lactamase (MBL) MBL->BetaLactam hydrolyzes AminopyrroleInhibitor 2-Aminopyrrole MBL Inhibitor AminopyrroleInhibitor->MBL inhibits Bacterium Resistant Bacterium Bacterium->MBL produces

Figure 2: Mechanism of metallo-β-lactamase mediated antibiotic resistance and the inhibitory action of 2-aminopyrrole-based compounds.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles[1][15]

This protocol describes a multi-component reaction for the synthesis of N-substituted 2-amino-3-cyano-pyrroles from nitroepoxides, amines, and malononitrile.

Materials:

  • Nitroepoxide (1.0 mmol)

  • Amine (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Potassium carbonate (K2CO3) (1.0 mmol)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve the nitroepoxide (1.0 mmol), amine (1.0 mmol), malononitrile (1.2 mmol), and K2CO3 (1.0 mmol) in methanol.

  • Stir the reaction mixture at 60°C for 3 hours.

  • After cooling to room temperature, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over MgSO4 and concentrate under vacuum to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 15:1) as the eluent to afford the pure N-substituted 2-amino-3-cyano-pyrrole.

  • Characterize the final product by 1H NMR, 13C NMR, and HRMS.

General Protocol for Forced Degradation Studies[3][20]

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a 2-aminopyrrole derivative.

Materials:

  • 2-Aminopyrrole derivative

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H2O2)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • LC-MS/MS system for identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve the 2-aminopyrrole derivative in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the 2-aminopyrrole derivative in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature for a specified period. Withdraw samples, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Treat a solution of the 2-aminopyrrole derivative with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Monitor the reaction by HPLC at different time intervals.

  • Thermal Degradation: Expose a solid sample of the 2-aminopyrrole derivative to a high temperature (e.g., 60°C) in a thermostatically controlled oven for a defined period (e.g., 48 hours). Dissolve samples taken at different times and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the 2-aminopyrrole derivative to light in a photostability chamber according to ICH guidelines. Analyze samples at various time points by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the amount of degradation.

  • Characterization of Degradation Products: For significant degradation products, use LC-MS/MS to determine their mass and fragmentation patterns to aid in structure elucidation.

Conclusion

The 2-aminopyrrole moiety is a valuable and versatile scaffold in modern drug discovery. Its electron-rich nature provides a handle for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. However, this inherent reactivity also necessitates a thorough understanding and characterization of its stability profile. By carefully considering the factors that influence the stability of the 2-aminopyrrole core and by employing appropriate synthetic and analytical methodologies, researchers can successfully leverage the unique properties of this important heterocyclic system in the development of novel therapeutics. This guide has provided a foundational overview of the key aspects of 2-aminopyrrole reactivity and stability, offering a valuable resource for scientists and professionals in the field of drug development.

References

The Versatile Pyrrole-3-Carbonitrile Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, the pyrrole-3-carbonitrile moiety has emerged as a particularly versatile pharmacophore, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant biological activities associated with pyrrole-3-carbonitrile scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the exploration and development of novel therapeutics based on this promising chemical entity.

Anticancer Activity

Pyrrole-3-carbonitrile derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, disruption of key signaling pathways, and induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative pyrrole-3-carbonitrile derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
3-Aroyl-1-arylpyrroles (ARAPs) Compound 28MCF-7 (Breast)0.06[1]
Compound 30MCF-7 (Breast)0.016[1]
Compound 33MCF-7 (Breast)0.05[1]
Compound 34MCF-7 (Breast)0.029[1]
Isatin-Pyrrole Hybrids Compound 6HepG2 (Liver)0.47[2]
Tetrasubstituted Pyrroles (TSPs) Compound 10aA375 (Melanoma)10[3]
TSP DerivativesA375 (Melanoma)10 - 27[3]
Pyrrole-Indole Hybrids Compound 3hT47D (Breast)2.4[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrole-3-carbonitrile test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-3-carbonitrile compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is used for background subtraction.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Tubulin Polymerization Inhibition

Several potent anticancer pyrrole-3-carbonitrile derivatives, particularly 3-aroyl-1-arylpyrroles (ARAPs), exert their cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G Tubulin Polymerization Inhibition by Pyrrole-3-Carbonitriles cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Essential for Cell Cycle Progression Cell Cycle Progression Mitotic Spindle Formation->Cell Cycle Progression Required for G2/M Phase Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Arrest leads to Pyrrole-3-Carbonitrile Pyrrole-3-Carbonitrile Pyrrole-3-Carbonitrile->Tubulin Dimers Binds to Colchicine Site

Tubulin Polymerization Inhibition Pathway

Antimicrobial Activity

Pyrrole-3-carbonitrile derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected pyrrole-3-carbonitrile derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
2-Aminopyrrole-3-carbonitriles 2-Amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileEscherichia coli32[8]
Pyrrolo [2,3-b] Pyrroles Compound 2Pseudomonas aeruginosa50[9]
Compound 3Staphylococcus aureus25[9]
Compound 2Candida albicans25[9]
Pyrrole-3-carboxaldehydes 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydePseudomonas putida16[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrrole-3-carbonitrile test compounds

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrrole-3-carbonitrile compounds in the appropriate broth medium directly in the 96-well microtiter plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, except for the negative control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Certain pyrrole-3-carbonitrile derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[11][12]

Quantitative COX-2 Inhibitory Activity Data
Compound ClassDerivativeCOX-2 IC50 (µM)Reference
Pyrrole-Cinnamate Hybrids Hybrid 50.55[11]
Hybrid 67.0[11]
Pyrrole Derivatives Compound 40.65[11]
Pyrrole Carboxylic Acids Compound 4g> Celecoxib[12]
Compound 4h> Celecoxib[12]
Compound 4k> Celecoxib[12]
Compound 4l> Celecoxib[12]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

Commercially available COX inhibitor screening assay kits are commonly used to evaluate the inhibitory activity of compounds against COX-1 and COX-2.

Principle: The assay typically measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

General Procedure (based on commercially available kits):

  • Reagent Preparation: Prepare all reagents as per the kit's instructions, including the enzyme (COX-2), heme, arachidonic acid (substrate), and the colorimetric substrate (TMPD).

  • Compound Incubation: Add the pyrrole-3-carbonitrile test compounds at various concentrations to the wells of a 96-well plate. Also, include a known COX-2 inhibitor as a positive control and a vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme and heme to each well and incubate for a specified time at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Pyrrole-3-carbonitrile derivatives can inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[1][10][13][14][15]

G COX-2 Inhibition by Pyrrole-3-Carbonitriles Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2, etc.)->Inflammation & Pain Phospholipase A2 Phospholipase A2 COX-2 COX-2 Prostaglandin Synthases Prostaglandin Synthases Pyrrole-3-Carbonitrile Pyrrole-3-Carbonitrile Pyrrole-3-Carbonitrile->COX-2 Inhibits

COX-2 Mediated Prostaglandin Synthesis Pathway

Kinase Inhibition

The pyrrole-3-carbonitrile scaffold has been successfully employed in the design of potent and selective kinase inhibitors, with a particular focus on Janus kinase 2 (JAK2), a key player in myeloproliferative disorders.[16][17][18][19][20][21]

Quantitative JAK2 Inhibitory Activity Data
Compound ClassDerivativeJAK2 IC50 (nM)Reference
Pyrrole-3-carboxamides Compound 28 (NMS-P953)Potent and orally bioavailable[16][17][18]
Pyrrolo[1,2-b]pyridazine-3-carboxamides Compound 5gNanomolar inhibitor[20][21]
Experimental Protocol: In Vitro JAK2 Kinase Assay

The inhibitory activity of compounds against JAK2 is typically evaluated using in vitro kinase assays, often employing technologies like LanthaScreen™ or Z'-LYTE™.

Principle (LanthaScreen™ Eu Kinase Binding Assay): This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound. Binding of the tracer to the kinase is detected by fluorescence resonance energy transfer (FRET) from a europium-labeled anti-tag antibody bound to the kinase to the tracer.

General Procedure:

  • Reagent Preparation: Prepare solutions of the JAK2 enzyme, the europium-labeled antibody, the fluorescent tracer, and the pyrrole-3-carbonitrile test compounds.

  • Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.

  • Kinase/Antibody Addition: Add the JAK2 enzyme and the anti-tag antibody mixture to the wells.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: JAK-STAT Signaling

Pyrrole-3-carbonitrile derivatives can inhibit JAK2, thereby blocking the phosphorylation and activation of STAT proteins, which are transcription factors that regulate the expression of genes involved in cell proliferation and survival.[3][22][23][24][25]

G JAK-STAT Signaling Inhibition Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Phosphorylated STAT Dimer Phosphorylated STAT Dimer STAT->Phosphorylated STAT Dimer Dimerizes Nucleus Nucleus Phosphorylated STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Pyrrole-3-Carbonitrile Pyrrole-3-Carbonitrile Pyrrole-3-Carbonitrile->JAK2 Inhibits

JAK-STAT Signaling Inhibition Pathway

STING Agonism

A novel and exciting area of research for pyrrole-3-carbonitrile scaffolds is their activity as agonists of the Stimulator of Interferon Genes (STING) pathway.[11][13][24][26][27][28] STING is a key mediator of innate immunity, and its activation can lead to potent anti-tumor and anti-infective responses.

Quantitative STING Agonist Activity Data
Compound ClassDerivativeAssayActivityReference
1H-Pyrrole-3-carbonitriles Compound 4ATHP1 Reporter AssayEC50 = 10.49 ± 1.95 µM[26]
Compound 7FTHP1 Reporter AssayComparable to SR-717[13][26]
Compound 7PTHP1 Reporter AssayComparable to SR-717[13][26]
Compound 7RTHP1 Reporter AssayComparable to SR-717[13][26]
Experimental Protocol: STING Activation Reporter Assay

Cell-based reporter assays are commonly used to screen for and characterize STING agonists. These assays typically use a cell line (e.g., THP-1 or HEK293T) that has been engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[12][29][30][31][32]

Materials:

  • Reporter cell line (e.g., THP-1-ISG-Lucia)

  • Cell culture medium

  • Pyrrole-3-carbonitrile test compounds

  • Known STING agonist (e.g., cGAMP) as a positive control

  • 96-well white, clear-bottom sterile plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the pyrrole-3-carbonitrile compounds to the wells. Include a positive control and a vehicle control.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 18-24 hours).

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of STING activation. Calculate the fold induction of the reporter gene expression compared to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).

Signaling Pathway: STING Activation

Pyrrole-3-carbonitrile derivatives can act as small-molecule agonists of STING, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[11][16][26][33][34][35]

G STING Pathway Activation by Pyrrole-3-Carbonitriles cluster_0 Cytosol cluster_1 Endoplasmic Reticulum / Golgi cluster_2 Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes Cytosolic dsDNA Cytosolic dsDNA Cytosolic dsDNA->cGAS Activates STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Phosphorylated IRF3 Dimer Phosphorylated IRF3 Dimer IRF3->Phosphorylated IRF3 Dimer Dimerizes Type I Interferon & Pro-inflammatory Cytokine Genes Type I Interferon & Pro-inflammatory Cytokine Genes Phosphorylated IRF3 Dimer->Type I Interferon & Pro-inflammatory Cytokine Genes Activates Transcription of Pyrrole-3-Carbonitrile Pyrrole-3-Carbonitrile Pyrrole-3-Carbonitrile->STING Binds & Activates

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-amino-1H-pyrrole-3-carbonitrile derivatives utilizing microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents.

Introduction

The this compound scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. Traditional methods for the synthesis of these compounds often require long reaction times, harsh conditions, and tedious purification procedures. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced purity of the final products. This technology is aligned with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.

The protocols outlined below describe multi-component reactions, a highly efficient approach where three or more reactants are combined in a single step to form a complex product, thereby minimizing waste and operational steps.

General Reaction Scheme

A common and efficient method for the synthesis of substituted this compound derivatives is the three-component reaction between an α-amino acid (e.g., glycine), an active methylene nitrile (e.g., malononitrile), and a suitable carbonyl compound, often facilitated by a base and accelerated by microwave irradiation.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-hydroxy-1H-pyrrole-3-carbonitrile from Glycine

This protocol describes the synthesis of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile from glycine and malononitrile, a key intermediate for further functionalization.[1][2][3][4]

Materials:

  • Glycine

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine glycine (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10-15 minutes with a power of 150 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure product.

Protocol 2: General Procedure for the Synthesis of Substituted 2-Amino-4-aryl-1H-pyrrole-3-carbonitriles

This protocol is adapted from the synthesis of structurally related 2-amino-3-cyanopyridines and can be applied to the synthesis of a variety of this compound derivatives by varying the aldehyde and ketone starting materials.[5][6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde) (2 mmol)

  • Ketone (e.g., acetophenone) (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Microwave reactor

Procedure:

  • In a 25 mL dry flask, thoroughly mix the aromatic aldehyde (2 mmol), ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the solvent-free mixture for 7-9 minutes.[5][6]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Wash the solid residue with a small amount of ethanol (2 mL).

  • Recrystallize the crude product from 95% ethanol to obtain the pure 2-amino-4-aryl-1H-pyrrole-3-carbonitrile derivative.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound and related derivatives.

Table 1: Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives [5][6]

EntryArRTime (min)Yield (%)
14-ClC₆H₄4-MeOC₆H₄883
24-MeOC₆H₄4-MeOC₆H₄780
34-MeC₆H₄4-MeOC₆H₄975
4C₆H₅4-MeOC₆H₄972
54-ClC₆H₄C₆H₅886
64-MeOC₆H₄C₆H₅782
74-MeC₆H₄C₆H₅978
8C₆H₅C₆H₅975
94-ClC₆H₄CH₃884

Table 2: Microwave-Assisted Intramolecular Cyclocondensation to Yield 1H-Pyrrol-3-oles [7]

EntryR⁴Yield (%)
1CH₂PhMeMeMe86
2CH₂PhMeMeEt81
3CH₂(4-OH-Ph)MeMeMe75
4CH₂(4-OH-Ph)MeMeEt72
5CH₂(Indole)MeMeMe68
6CH₂(Indole)MeMeEt65
7MeMeMeMe58
8MeMeMeEt55

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

G Start Reactant Mixing Microwave Microwave Irradiation Start->Microwave Cooling Cooling Microwave->Cooling Filtration Filtration / Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure Product Purification->Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Amino-1H-pyrrole -3-carbonitrile Derivative Inhibitor->EGFR Inhibitor->VEGFR

References

Application Notes and Protocols: 2-Amino-1H-pyrrole-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1H-pyrrole-3-carbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive amino group and a cyano moiety on a pyrrole ring, make it an excellent starting material for the synthesis of a diverse array of biologically active compounds. This privileged structure has been successfully employed in the development of potent inhibitors for various therapeutic targets, including bacterial enzymes and protein kinases involved in cancer progression. These notes provide an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of metallo-β-lactamase inhibitors and kinase inhibitors. Detailed protocols for the synthesis and biological evaluation of representative derivatives are also presented.

Applications in Medicinal Chemistry

The this compound core has been instrumental in the design of inhibitors for several key drug targets.

Metallo-β-lactamase (MBL) Inhibitors

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. The this compound scaffold has been utilized to develop potent MBL inhibitors. Structure-activity relationship (SAR) studies have revealed that the 3-carbonitrile group, along with substitutions at the N-1, C-4, and C-5 positions of the pyrrole ring, are crucial for inhibitory activity against various MBL subclasses, including IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3).[1][2] N-benzoyl derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown potent in vitro activity with inhibition constants in the low micromolar range and have demonstrated the ability to restore the sensitivity of MBL-producing bacteria to meropenem.[1]

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound framework has served as a foundation for the development of potent inhibitors of several protein kinases.

  • EGFR and VEGFR Inhibitors: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from this compound precursors, have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are key players in tumor growth, proliferation, and angiogenesis.[3] Certain derivatives have demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[4][5]

  • Lymphocyte-specific Kinase (Lck) Inhibitors: Novel series of pyrrole derivatives have been synthesized and identified as potent inhibitors of Lck, a tyrosine kinase crucial for T-cell signaling. The most potent compounds in these series exhibit IC50 values below 10 nM.[6]

Anticancer Agents

Beyond specific kinase inhibition, various derivatives of this compound have demonstrated broader anticancer activity. For instance, imidazolylpyrrolone-based compounds derived from this scaffold have shown promising cytotoxic effects against renal cell carcinoma cell lines.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from this compound.

Table 1: Metallo-β-lactamase Inhibitory Activity

Compound IDTarget MBLInhibition Constant (Kᵢ)Reference
N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileIMP-1, CphA, AIM-1Low µM range[1]
N-acylamide derivative 10IMP-1Potent inhibitor[1]
N-acylamide derivative 11IMP-1Potent inhibitor[1]

Table 2: Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀Reference
Pyrrolo[2,3-d]pyrimidine derivative 12i EGFR (T790M mutant)0.21 nM[5]
Pyrrolo[2,3-d]pyrimidine derivative 12i EGFR (wild-type)22 nM[5]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide 5k EGFR79 nM[4]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide 5k Her240 nM[4]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide 5k VEGFR2136 nM[4]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide 5k CDK2Potent inhibitor[4]
Novel pyrrole derivativesLck<10 nM[6]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles

This protocol describes a multi-component reaction for the synthesis of N-substituted 2-amino-3-cyano pyrroles.[7]

Materials:

  • Nitroepoxide (1.0 mmol)

  • Amine (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, combine the nitroepoxide (1.0 mmol), amine (1.0 mmol), malononitrile (1.2 mmol), and K₂CO₃ (1.0 mmol) in methanol.

  • Stir the reaction mixture at 60°C for 3 hours.

  • After cooling to room temperature, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over MgSO₄ and concentrate under vacuum to obtain the crude product.

  • Purify the residue by silica gel chromatography using a mixture of hexanes and ethyl acetate (e.g., 15:1) as the eluent to afford the pure N-substituted 2-amino-3-cyano pyrrole.

Protocol 2: Synthesis of 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile

This protocol details the synthesis of a di-cyanated and chlorinated pyrrole derivative.[8]

Materials:

  • Tetracyanoethylene (TCNE) (3.00 mmol, 384 mg)

  • Acetone (Me₂CO) (2 mL)

  • Ethyl acetate (EtOAc) (4 mL)

  • Acetic acid (AcOH) (2 mL)

  • Hydrogen chloride (HCl) gas

  • Powdered tin (Sn) (3.00 mmol, 356 mg)

  • Diethyl ether (Et₂O)

  • Deionized water

  • 2 M Sodium hydroxide (NaOH) solution

Procedure:

  • Prepare a stirred mixture of TCNE in Me₂CO, EtOAc, and AcOH in a flask and cool to approximately -5°C.

  • Purge the mixture with HCl gas for 2 minutes.

  • Add powdered Sn to the mixture and allow it to warm to room temperature (ca. 20°C).

  • Stir the reaction for 2 hours, during which a yellow precipitate will form.

  • Filter the precipitate and wash it with Et₂O (5 mL).

  • Dissolve the solid in water (5 mL) and adjust the pH to 11 by adding 2 M NaOH.

  • Add AcOH dropwise until the pH reaches 5, at which point a colorless precipitate will form.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.

Protocol 3: In Vitro Kinase Inhibitory Assay (General)

This protocol provides a general method for assessing the in vitro inhibitory activity of compounds against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (this compound precursor) reaction Chemical Synthesis (e.g., Multi-component reaction) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition) characterization->in_vitro Pure Compound data_analysis Data Analysis (IC50/Ki Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->reaction Optimization

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Inhibitor Pyrrole-based Kinase Inhibitor Inhibitor->EGFR Inhibitor->VEGFR

Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole-based derivatives.

mbl_mechanism MBL Metallo-β-lactamase (MBL) Zn²⁺ Zn²⁺ Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis Antibiotic β-lactam Antibiotic Antibiotic->MBL Binding Inhibitor Pyrrole-based Inhibitor Inhibitor->MBL Inhibition

Caption: Mechanism of metallo-β-lactamase inhibition by pyrrole-based compounds.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors utilizing 2-amino-1H-pyrrole-3-carbonitrile as a key starting material. The focus is on the construction of the versatile pyrrolo[2,3-d]pyrimidine scaffold, a core structure found in numerous clinically relevant kinase inhibitors.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The pyrrolo[2,3-d]pyrimidine scaffold, an analogue of adenine, serves as an excellent framework for the design of ATP-competitive kinase inhibitors.[1] The readily available this compound is a crucial precursor for the efficient synthesis of this privileged scaffold. This document outlines the synthetic strategies and provides detailed experimental protocols for the preparation of pyrrolo[2,3-d]pyrimidine-based inhibitors targeting key kinases in cancer therapy.

General Synthetic Pathway

The general strategy for the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors from this compound involves an initial cyclization to form the core heterocyclic system. This is typically followed by functionalization at various positions to achieve potency and selectivity against the target kinase.

Synthetic_Scheme A This compound B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Formamide, heat C Substituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor B->C Nucleophilic Substitution / Cross-Coupling (e.g., Suzuki) EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation A Starting Material (this compound) B Synthesis of Pyrrolopyrimidine Core A->B C Functionalization and Diversification B->C D Purification and Characterization (NMR, MS, HPLC) C->D E In Vitro Kinase Assays D->E Screening F Cellular Assays (Cytotoxicity, Proliferation) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->C Optimization

References

Application Notes and Protocols: 2-Amino-1H-pyrrole-3-carbonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-1H-pyrrole-3-carbonitrile as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a highly functionalized five-membered heterocyclic scaffold. Its unique arrangement of amino, cyano, and pyrrole functionalities makes it an ideal substrate for various multicomponent reactions. MCRs offer significant advantages over traditional linear synthesis, including higher atom economy, reduced reaction times, and the ability to generate complex molecules in a single step. This makes the use of this compound in MCRs a powerful strategy for the rapid generation of compound libraries for drug discovery and materials science.

Derivatives of this scaffold have shown a wide range of biological activities, including acting as enzyme inhibitors and modulators of signaling pathways. For instance, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1] Furthermore, 1H-pyrrole-3-carbonitrile derivatives have been discovered to be agonists of the STING (stimulator of interferon genes) receptor, a key component of the innate immune system, highlighting their potential in cancer immunotherapy and vaccine development.[2]

Multicomponent Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles

A robust and efficient multicomponent synthesis of N-substituted 2-amino-3-cyano-pyrroles involves the reaction of nitroepoxides, amines, and malononitrile. This one-pot reaction proceeds under mild conditions and demonstrates broad substrate scope.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions Nitroepoxide Nitroepoxide Catalyst K2CO3 Nitroepoxide->Catalyst Amine Amine Amine->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Product N-Substituted 2-Amino-3-cyano-pyrrole Catalyst->Product Solvent Methanol Solvent->Product Temperature 60°C Temperature->Product

Caption: General workflow for the multicomponent synthesis.

Quantitative Data Summary

The following table summarizes the yields for a variety of N-substituted 2-amino-3-cyano-pyrroles synthesized via the multicomponent reaction of nitroepoxides, amines, and malononitrile.

EntryNitroepoxide (R1, R2)Amine (R3)ProductYield (%)
1Phenyl, MethylPhenylamine2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile88
2Phenyl, Methyl4-Methylphenylamine2-amino-1-(4-methylphenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile83
3Phenyl, Methyl4-Chlorophenylamine2-amino-1-(4-chlorophenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile73
4Phenyl, MethylBenzylamine2-amino-1-benzyl-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile86
5Phenyl, MethylPropylamine2-amino-4-methyl-5-phenyl-1-propyl-1H-pyrrole-3-carbonitrile89
6Propyl, MethylPhenylamine2-amino-4-methyl-1-phenyl-5-propyl-1H-pyrrole-3-carbonitrileNot Reported

Data extracted from a study on the multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles

Materials:

  • Nitroepoxide (1.0 mmol)

  • Amine (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the nitroepoxide (1.0 mmol), amine (1.0 mmol), and malononitrile (1.2 mmol) in methanol, add potassium carbonate (1.0 mmol).

  • Stir the reaction mixture at 60°C for 3 hours.

  • After completion of the reaction (monitored by TLC), add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-substituted 2-amino-3-cyano-pyrrole.

Application in Modulating Immune Signaling Pathways

Derivatives of 1H-pyrrole-3-carbonitrile have been identified as agonists of the STING (Stimulator of Interferon Genes) signaling pathway.[2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Activation of this pathway has shown significant promise in the field of cancer immunotherapy.

The STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING activates STING_Agonist 1H-pyrrole-3-carbonitrile Derivative (Agonist) STING_Agonist->STING activates TBK1 TBK1 STING->TBK1 translocates to Golgi and recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IFN_Genes Interferon Gene Expression p_IRF3->IFN_Genes translocates to nucleus and induces

Caption: The STING signaling pathway and the role of agonists.

The activation of STING by these synthetic small molecules leads to the phosphorylation of TBK1 and IRF3, ultimately inducing the expression of type I interferons and other pro-inflammatory cytokines. This highlights the potential for developing novel immunotherapies based on the this compound scaffold.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting derivatives, make this scaffold highly attractive for applications in drug discovery and medicinal chemistry. The ability of these compounds to modulate key biological pathways, such as the STING signaling cascade, opens up exciting new avenues for the development of novel therapeutics.

References

Application Notes and Protocols: Development of STING Receptor Agonists from 1H-Pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel STING (Stimulator of Interferon Genes) receptor agonists derived from a 1H-pyrrole-3-carbonitrile scaffold. This series of compounds has demonstrated promising activity, comparable to known STING agonists like SR-717.[1][2]

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[3] Activation of STING, an endoplasmic reticulum-associated protein, triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines.[1][4] This response initiates a potent anti-tumor and anti-pathogen immune reaction, making STING an attractive target for therapeutic intervention.[1][5][6] The 1H-pyrrole-3-carbonitrile derivatives represent a novel class of small-molecule STING agonists with the potential for development as cancer immunotherapeutics.[1][2]

Data Presentation: In Vitro Activity of Lead Compounds

The following tables summarize the quantitative data for key 1H-pyrrole-3-carbonitrile derivatives, highlighting their potency in activating the STING pathway and their direct binding to the STING protein.

Table 1: STING Activation in THP-1-ISG-Lucia Reporter Cells

CompoundEC50 (μM)
4A 10.49 ± 1.95
7F 10.63 ± 1.27
7P 10.51 ± 1.19
7R 10.28 ± 1.05
SR-717 (Reference) 9.87 ± 1.12

EC50 values represent the concentration of the compound required to induce a half-maximal response in an interferon-stimulated gene (ISG) luciferase reporter assay in human THP-1 cells.[1]

Table 2: Thermal Stability Shift of hSTINGREF Protein

CompoundΔTm (°C)
4A +3.5
7F +4.1
7P +4.3
7R +4.5
SR-717 (Reference) +4.8

ΔTm represents the change in the melting temperature of the human STING protein (REF allele) upon binding of the compound, indicating target engagement and stabilization.[1]

Visualization of Key Pathways and Workflows

STING Signaling Pathway

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN translocates to nucleus & induces transcription NFkB NF-κB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines translocates to nucleus & induces transcription STING->TBK1 recruits & activates STING->NFkB activates

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for Agonist Development

Agonist_Development_Workflow cluster_discovery Discovery & Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Design Compound Design (1H-pyrrole-3-carbonitrile scaffold) Synthesis Chemical Synthesis Design->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR SAR->Design feedback Binding STING Binding Assay (Thermal Shift) SAR->Binding Activation Cellular Activation Assay (THP-1 Reporter) Binding->Activation Signaling Downstream Signaling (Western Blot for pTBK1/pIRF3) Activation->Signaling PK Pharmacokinetics Signaling->PK Efficacy Anti-Tumor Efficacy (Syngeneic Mouse Models) PK->Efficacy

Caption: Workflow for the development of STING agonists.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrrole-3-carbonitrile Derivatives (General Scheme)

This protocol outlines the general synthetic route for the creation of the 1H-pyrrole-3-carbonitrile STING agonists.[1]

  • Step 1: Nucleophilic Substitution. React methyl 6-chloropyridazine-3-carboxylate with 1H-pyrrole-3-carbonitrile to yield the intermediate compound 3.

  • Step 2: Hydrolysis. Perform a hydrolysis reaction on compound 3 to obtain the key carboxylic acid intermediate 4.

  • Step 3: Amide Coupling. Couple the intermediate 4 with various substituted anilines to generate the final 1H-pyrrole-3-carbonitrile derivatives (e.g., 7F, 7P, 7R).

Note: For detailed reaction conditions, including solvents, temperatures, and catalysts, please refer to the supporting information of the source publication.

Protocol 2: Thermal Shift Assay (TSA) for STING Binding

This assay measures the ability of a compound to bind to and stabilize the STING protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified recombinant human STING protein (e.g., hSTINGREF).

  • SYPRO Orange Protein Gel Stain (5,000X stock).

  • Test compounds (dissolved in DMSO).

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl).

  • Real-Time PCR instrument (e.g., Bio-Rad CFX96).

  • 96-well PCR plates.

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the STING protein and SYPRO Orange dye in the assay buffer. The final concentration of STING is typically 1-2 μM, and the final SYPRO Orange concentration is 5X.

  • Compound Plating: Add the test compound to the wells of a 96-well PCR plate. Typically, a final concentration range of 10-50 μM is used. Include a DMSO-only control.

  • Initiate Reaction: Add the protein/dye master mix to each well containing the compound. Mix gently.

  • Thermal Denaturation: Place the plate in the Real-Time PCR instrument. Set up a melt curve protocol:

    • Initial temperature: 25°C for 30 seconds.

    • Ramp rate: 0.5°C per 10 seconds.

    • Final temperature: 95°C.

    • Continuously monitor fluorescence during the temperature ramp.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and binding.

Protocol 3: THP-1 ISG Reporter Assay for STING Activation

This cell-based assay quantifies the activation of the STING pathway by measuring the expression of an interferon-stimulated gene (ISG) reporter (e.g., luciferase).

Materials:

  • THP-1-ISG-Lucia™ reporter cells.

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed THP-1-ISG-Lucia™ cells into a 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 25 µL of the diluted compounds to the wells. Include an unstimulated control (DMSO only) and a positive control (e.g., 2'3'-cGAMP). The final volume should be 100 µL.[7]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[7][8]

  • Luminescence Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.[7]

    • Incubate for 15-30 minutes at room temperature, protected from light.[7]

    • Measure luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from cell-free wells). Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 4: Western Blot for Phosphorylation of TBK1 and IRF3

This protocol is used to confirm that the activation of the STING pathway by the test compounds leads to the phosphorylation of downstream signaling proteins TBK1 and IRF3.[1]

Materials:

  • THP-1 cells.

  • Cell culture medium.

  • Test compounds.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate THP-1 cells and treat with the test compound (at a concentration around its EC50) for a specified time (e.g., 1-3 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli sample buffer, and boil the samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[2][9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[2]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in phosphorylation upon compound treatment.

Protocol 5: In Vivo Anti-Tumor Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse tumor model.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-OVA melanoma).[12]

  • Test compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~50-100 mm³).

  • Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, test compound).

  • Drug Administration: Administer the STING agonist via the desired route. For initial studies, intratumoral (I.T.) injection is common.[12][13][14] The dosing schedule will need to be optimized (e.g., every 3-4 days for several doses).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.[13]

  • Monitoring: Monitor the mice for signs of toxicity and overall health.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a set time point. Survival can also be monitored as a primary endpoint.

  • Data Analysis: Plot the average tumor growth curves for each group. Perform statistical analysis to determine if the treatment significantly inhibits tumor growth compared to the vehicle control. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry).

References

Use of 2-Amino-1H-pyrrole-3-carbonitrile in the synthesis of fused pyrrole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 2-Amino-1H-pyrrole-3-carbonitrile in the Synthesis of Fused Pyrrole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives are versatile building blocks in synthetic organic and medicinal chemistry. Their unique arrangement of functional groups—an amino group and a nitrile group on adjacent carbons of the pyrrole ring—makes them ideal precursors for the construction of a variety of fused heterocyclic systems. These fused pyrroles, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, are of significant interest as they form the core structure of many biologically active molecules. This document provides detailed protocols for the synthesis of such compounds and summarizes relevant quantitative data. The synthesized fused pyrroles have shown potential as anti-inflammatory agents through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

Synthesis of Fused Pyrrole Systems

A robust two-step synthetic strategy allows for the efficient creation of pyrrolopyridines and their subsequent conversion to pyrrolopyridopyrimidines. The overall workflow is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Cyclization This compound This compound Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine This compound->Pyrrolo[2,3-b]pyridine + Arylidene Malononitrile (Refluxing Ethanol, Piperidine) Arylidene Malononitrile Arylidene Malononitrile Arylidene Malononitrile->Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-b]pyridine->Pyrrolo[2,3-d]pyrimidine + Formic Acid (Reflux)

Caption: General workflow for the two-step synthesis of fused pyrrole compounds.

Part 1: Synthesis of 4-Aminopyrrolo[2,3-b]pyridine-5-carbonitriles

This protocol details the cyclocondensation reaction between various substituted 2-amino-1H-pyrrole-3-carbonitriles and 2-arylidene-malononitriles to yield 4-aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivatives.

Experimental Protocol

General Procedure for the Synthesis of Compounds 3a-l: [1]

  • To a solution of the appropriate this compound derivative (10 mmol) in absolute ethanol (30 mL), add the corresponding 2-arylidene-malononitrile (10 mmol).

  • Add a catalytic amount of piperidine (0.2 mL) to the mixture.

  • Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture onto crushed ice with stirring.

  • Neutralize the mixture with dilute hydrochloric acid (HCl).

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from ethanol to afford the pure 4-aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivative.

Example Synthesis of 4-Amino-5-cyano-3,6-diphenyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine (3a): [1]

  • Reactants: 2-Amino-4,5-diphenyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile and 2-benzylidenemalononitrile.

  • Procedure: Following the general procedure described above.

  • Yield: 80%

  • Melting Point: 203–205 °C

  • Characterization:

    • IR (KBr, cm⁻¹): 3467, 3426 (NH₂), 2176 (CN), 1576 (C=N).

    • ¹H-NMR (DMSO-d₆, δ ppm): 2.4 (s, 3H, CH₃), 4.9 (s, 2H, NH₂, D₂O exchangeable), 6.8–7.9 (m, 15H, Ar-H).

    • MS (EI) m/z: 400 (M⁺, 52%).

Quantitative Data Summary

The following table summarizes the yields for a series of synthesized 4-aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivatives.

CompoundArYield (%)
3a p-tolylPhPhPh80
3b p-tolylPhPhp-anisyl75
3c p-tolyl-COOEtPhPh66
3d p-tolyl-COOEtPhp-anisyl70
3e p-tolylMePhPh72
3f p-tolylMePhp-anisyl69
3g p-Cl-PhPhPhPh94
3h p-Cl-PhPhPhp-anisyl85
3i p-Cl-Ph-COOEtPhPh88
3j p-Cl-Ph-COOEtPhp-anisyl82
3k p-Cl-PhMePhPh77
3l p-Cl-PhMePhp-anisyl74

Part 2: Synthesis of Pyrrolo[2,3-d]pyrimidin-4(3H)-ones

This section provides the protocol for the cyclization of 4-aminopyrrolo[2,3-b]pyridine-5-carbonitriles using formic acid to yield the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-one derivatives.

Experimental Protocol

General Procedure for the Synthesis of Compounds 4a-l: [1]

  • Take the respective 4-aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivative (5 mmol).

  • Add an excess of formic acid (85%, 10 mL).

  • Heat the mixture under reflux for 5-7 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove excess formic acid.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Quantitative Data Summary

The table below summarizes the yields for the synthesis of various pyrrolo[2,3-d]pyrimidin-4(3H)-one derivatives.

CompoundArYield (%)
4a p-tolylPhPhPh75
4b p-tolylPhPhp-anisyl70
4c p-tolyl-COOEtPhPh62
4d p-tolyl-COOEtPhp-anisyl65
4e p-tolylMePhPh68
4f p-tolylMePhp-anisyl64
4g p-Cl-PhPhPhPh87
4h p-Cl-PhPhPhp-anisyl80
4i p-Cl-Ph-COOEtPhPh78
4j p-Cl-Ph-COOEtPhp-anisyl72
4k p-Cl-PhMePhPh70
4l p-Cl-PhMePhp-anisyl69

Application in Drug Development: Anti-inflammatory Activity

Several of the synthesized fused pyrrole compounds, particularly the pyrrolopyridine derivatives 3i and 3l , have demonstrated promising anti-inflammatory activity.[1] Docking studies have suggested that these compounds may act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[1]

COX-2 Signaling Pathway in Inflammation

The COX-2 enzyme plays a crucial role in the inflammatory cascade. In response to inflammatory stimuli, cells upregulate the expression of COX-2, which then catalyzes the conversion of arachidonic acid into prostaglandins (specifically Prostaglandin H₂). These prostaglandins are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGH₂) COX2_Enzyme->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inhibitor Fused Pyrrole (e.g., 3i, 3l) Inhibitor->COX2_Enzyme Inhibition Cell_Membrane Cell_Membrane Cell_Membrane->Arachidonic_Acid Phospholipase A₂

Caption: Inhibition of the COX-2 inflammatory pathway by fused pyrrole compounds.

References

Synthesis of 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is based on a published procedure, offering a reliable route to this polyfunctionalized pyrrole derivative.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.

ParameterValueReference
Yield 74%[1][2]
Melting Point >300 °C (decomp.)
Appearance Colorless precipitate[1]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 12.63 (s, 1H, NH), 7.15 (s, 2H, NH₂)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 145.4, 119.5, 115.5, 114.6, 91.8, 88.9
IR (ATR) ν (cm⁻¹) 3405 (w), 3315 (w), 3205 (w), 2226 (s), 1644 (s), 1572 (s), 1487 (m), 1411 (w), 1365 (m), 1318 (w), 1251 (w), 962 (w), 896 (m), 802 (m), 739 (w)

Experimental Protocol

This protocol details the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile from tetracyanoethylene (TCNE).

Materials:

  • Tetracyanoethylene (TCNE)

  • Acetone (Me₂CO)

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Hydrogen chloride (HCl) gas

  • Tin (Sn) powder

  • Diethyl ether (Et₂O)

  • Deionized water (H₂O)

  • 2 M Sodium hydroxide (NaOH) solution

Procedure: [1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, prepare a mixture of tetracyanoethylene (384 mg, 3.00 mmol) in acetone (2 mL), ethyl acetate (4 mL), and acetic acid (2 mL).

  • Cooling and HCl Purge: Cool the stirred mixture to approximately -5 °C using an appropriate cooling bath. Purge the solution with hydrogen chloride (HCl) gas for 2 minutes.

  • Addition of Tin: To the cold mixture, add powdered tin (356 mg, 3.00 mmol).

  • Reaction: Allow the reaction mixture to warm to approximately 20 °C and continue stirring for 2 hours. A yellow precipitate should form during this time.

  • Isolation of Intermediate: Filter the yellow precipitate and wash it with diethyl ether (5 mL).

  • Dissolution and Basification: Dissolve the collected solid in deionized water (5 mL). Adjust the pH of the solution to 11 by the dropwise addition of a 2 M sodium hydroxide (NaOH) solution.

  • Acidification and Precipitation: Add acetic acid dropwise to the basic solution until the pH reaches 5. A colorless precipitate of the final product will form.

  • Final Product Isolation: Collect the colorless precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up A TCNE in Me₂CO/EtOAc/AcOH B Cool to -5 °C A->B C Purge with HCl gas B->C D Add Sn powder C->D E Stir for 2h at 20 °C D->E F Filter yellow precipitate E->F Formation of yellow precipitate G Dissolve in H₂O F->G H Adjust pH to 11 with NaOH G->H I Adjust pH to 5 with AcOH H->I J Filter colorless precipitate I->J I->J Precipitation of final product K Wash and Dry J->K L L K->L Final Product

Caption: Workflow for the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Amino-1H-pyrrole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-1H-pyrrole-3-carbonitrile and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include malononitrile in combination with various precursors such as aminoacetaldehyde dimethyl acetal, glycine, or nitroepoxides.[1][2][3][4] The choice of starting material often depends on the desired substitution pattern on the pyrrole ring.

Q2: What are typical reaction conditions for the synthesis?

A2: Reaction conditions vary depending on the chosen synthetic route. Many procedures involve a base such as potassium carbonate and a solvent like methanol or ethanol.[1] Reaction temperatures can range from room temperature to 60°C.[1] Some methods also utilize microwave irradiation to expedite the reaction.[2][3]

Q3: How can I purify the final product?

A3: Purification is typically achieved through silica gel column chromatography.[1] The eluent system often consists of a mixture of hexanes and ethyl acetate.[1] Recrystallization can also be used for further purification.

Q4: Are there any known side reactions to be aware of?

A4: While specific side reactions for this exact synthesis are not extensively documented in the provided literature, related pyrrole syntheses, like the Paal-Knorr synthesis, are known to have competing reactions. For instance, the formation of furan byproducts can occur under acidic conditions.[5] It is crucial to control the reaction conditions to minimize such side products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature. - For microwave-assisted synthesis, ensure appropriate power and time settings. - Check the purity of starting materials; impurities can inhibit the reaction.[5]
Incorrect stoichiometry of reactants.- Carefully verify the molar ratios of your reactants. An excess of one reactant may be necessary in some protocols.
Ineffective base.- Ensure the base (e.g., K2CO3) is fresh and anhydrous.
Formation of Multiple Products/Impurities Side reactions due to incorrect temperature.- Optimize the reaction temperature. Running the reaction at a lower temperature might increase selectivity.
Presence of moisture.- Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Competing polymerization of malononitrile.- Add the malononitrile slowly to the reaction mixture.
Difficulty in Product Purification Product co-elutes with impurities during chromatography.- Adjust the polarity of the solvent system for column chromatography. A shallower gradient or a different solvent system might improve separation.
Oily product that is difficult to crystallize.- Try different solvent systems for recrystallization. - If the product is an oil, attempt to convert it to a solid salt by treating it with an appropriate acid if the compound is basic.

Experimental Protocols

General Procedure for Multi-component Synthesis

A common method for synthesizing N-substituted 2-amino-3-cyanopyrroles involves a multi-component reaction.[1]

  • Reaction Setup : In a round-bottom flask, combine the nitroepoxide (1.0 mmol), the desired amine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol) in methanol.

  • Reaction Execution : Stir the mixture at 60°C for 3 hours.

  • Work-up : After the reaction is complete, add water (10 mL) and extract the aqueous layer three times with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography using a hexanes:ethyl acetate eluent system.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for N-Substituted this compound Derivatives[1]
EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineMethanol60388
2AnilineMethanol60383
3PropylamineMethanol60389
4IsobutylamineMethanol60386

Visualizations

Experimental Workflow for Multi-component Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Nitroepoxide Amine Malononitrile K2CO3 Methanol reaction Stir at 60°C for 3h reactants->reaction add_water Add Water reaction->add_water extract Extract with EtOAc (3x) add_water->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the multi-component synthesis of this compound derivatives.

Troubleshooting Logic Flow

troubleshooting_flow start Low/No Yield check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_setup Ensure Anhydrous Conditions start->check_setup optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents dry_system Use Dry Solvents/Inert Atm. check_setup->dry_system success Improved Yield optimize_conditions->success purify_reagents->success dry_system->success

Caption: A logical flow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-1H-pyrrole-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related derivatives.

Common Problems and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Starting Materials: Degradation of aminoacetaldehyde dimethyl acetal or malononitrile. 2. Ineffective Catalyst: Insufficient amount or activity of the acid catalyst (e.g., p-TsOH, H₂SO₄). 3. Suboptimal Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate. 4. Presence of Water: Moisture can interfere with the reaction, especially with certain catalysts.1. Use freshly distilled or purified starting materials. 2. Increase the catalyst loading or try a different acid catalyst. Ensure the catalyst is not expired. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Dark, Tarry Mixture 1. Polymerization: High reaction temperatures or excessive catalyst concentration can lead to the polymerization of starting materials or the product. 2. Side Reactions: Undesired side reactions may produce colored impurities.1. Lower the reaction temperature. Reduce the amount of catalyst used. 2. Monitor the reaction closely by TLC to determine the optimal reaction time and quench the reaction before significant impurity formation occurs.
Presence of Significant Side Products 1. Formation of Isomers: Depending on the reaction conditions, different isomers of the pyrrole may form. 2. Hydrolysis of the Nitrile Group: Presence of water and strong acid can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid.1. Carefully control the reaction temperature and catalyst. Purification by column chromatography may be necessary to separate isomers. 2. Use anhydrous conditions and a non-aqueous workup.
Difficulties in Product Purification 1. Product is Highly Polar: The amino and nitrile groups make the product relatively polar, which can lead to streaking on silica gel. 2. Product is Unstable on Silica Gel: The acidic nature of silica gel may cause degradation of the product. 3. Co-elution with Impurities: Side products may have similar polarities to the desired product.1. Use a polar solvent system for column chromatography and consider adding a small amount of a basic modifier like triethylamine to the eluent. 2. Use neutral or deactivated silica gel, or consider alternative purification methods like recrystallization or preparative HPLC. 3. Optimize the eluent system for better separation. Recrystallization may be effective in removing impurities with different solubilities.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_purification Purification start Low Yield or Impure Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purification_issue Investigate Purification Method start->purification_issue reagent_impure Impure Reagents Detected check_reagents->reagent_impure temp_issue Suboptimal Temperature? check_conditions->temp_issue catalyst_issue Incorrect Catalyst/Amount? check_conditions->catalyst_issue solvent_issue Moisture in Solvent? check_conditions->solvent_issue column_issue Column Chromatography Problems? purification_issue->column_issue recrystallization_issue Recrystallization Fails? purification_issue->recrystallization_issue purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents optimize_temp Optimize Temperature temp_issue->optimize_temp optimize_catalyst Adjust Catalyst catalyst_issue->optimize_catalyst use_dry_solvent Use Anhydrous Solvent solvent_issue->use_dry_solvent optimize_column Modify Eluent/Stationary Phase column_issue->optimize_column try_alternative Try Alternative Solvent/Method recrystallization_issue->try_alternative

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and direct synthesis involves the reaction of malononitrile with an aminoacetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal.

Q2: Which catalysts are typically used for this synthesis?

A2: Acid catalysts are generally employed to facilitate the cyclization reaction. Common choices include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄).[1] The choice of catalyst can influence the reaction rate and yield.

Q3: What is the typical reaction temperature and time?

A3: The reaction temperature can vary depending on the specific protocol and catalyst used. It is often carried out at elevated temperatures, such as refluxing in a suitable solvent like toluene or methanol, for several hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, it is crucial to use pure starting materials and anhydrous reaction conditions. Optimizing the reaction temperature and time is also important, as prolonged heating or excessively high temperatures can lead to degradation and polymerization.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by column chromatography on silica gel. Due to the polar nature of the product, a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is used as the eluent. In some cases, adding a small amount of a base like triethylamine to the eluent can improve the separation and prevent streaking. Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

While specific yield data for the unsubstituted this compound under varying conditions is limited in the literature, the following table summarizes yields for the synthesis of closely related N-substituted derivatives, which can provide insights into the impact of different reagents and conditions.

Starting MaterialsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Nitroepoxide, Amine, MalononitrileK₂CO₃Methanol60347-89[2]
N-Benzylaminoacetaldehyde dimethyl acetal, MalononitrileH₂SO₄TetrahydrofuranRefluxNot SpecifiedNot Specified (part of a multi-step synthesis)[3]
Glycine, MalononitrilePiperidineNone (Microwave)Not Applicable8 minNot Specified[4]
α-Hydroxyketones, Oxoacetonitriles, Primary AminesAcetic AcidEthanol70377-84[5]

Experimental Protocols

Protocol 1: Synthesis via N-Benzyl Protected Intermediate

This protocol is adapted from a patented procedure and involves the synthesis of a protected intermediate followed by deprotection.[3]

Step 1: Synthesis of 1-Benzyl-2-amino-1H-pyrrole-3-carbonitrile

  • Reductive Amination: In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal and benzaldehyde in a suitable solvent like methanol or toluene.

  • Add a reducing agent, such as sodium borohydride, portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain N-benzyl-2,2-dimethoxyethylamine.

  • Cyclization: Dissolve the N-benzyl-2,2-dimethoxyethylamine and malononitrile in tetrahydrofuran (THF).

  • Add a catalytic amount of sulfuric acid and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product, dry the organic layer, and purify by column chromatography to yield 1-benzyl-2-amino-1H-pyrrole-3-carbonitrile.

Step 2: Debenzylation to this compound

  • Dissolve the 1-benzyl-2-amino-1H-pyrrole-3-carbonitrile in anhydrous methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere at room temperature for several hours.[3]

  • Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Experimental Workflow for Protocol 1

ExperimentalWorkflow start Starting Materials: Aminoacetaldehyde dimethyl acetal, Benzaldehyde, Malononitrile reductive_amination Reductive Amination (Sodium Borohydride) start->reductive_amination cyclization Cyclization with Malononitrile (Sulfuric Acid, THF, Reflux) reductive_amination->cyclization protected_product 1-Benzyl-2-amino-1H-pyrrole-3-carbonitrile cyclization->protected_product debenzylation Debenzylation (H₂, Pd/C, Methanol) protected_product->debenzylation final_product This compound debenzylation->final_product purification Purification (Column Chromatography) final_product->purification final_product_pure Pure Product purification->final_product_pure

Caption: A step-by-step workflow for the synthesis of this compound.

Protocol 2: Direct Synthesis of N-Substituted 2-Amino-3-cyanopyrroles

This protocol is a more direct, one-pot method for synthesizing N-substituted derivatives, which can be adapted for different starting amines.[6]

  • In a round-bottom flask, dissolve the N-substituted aminoacetaldehyde dimethyl acetal (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent like toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted 2-amino-3-cyanopyrrole.

References

Technical Support Center: Purification of 2-Amino-1H-pyrrole-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-1H-pyrrole-3-carbonitrile and its derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most frequently employed purification techniques for this class of compounds are silica gel column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the physicochemical properties of the specific derivative.

Q2: My 2-aminopyrrole derivative appears to be unstable on a silica gel column. What are the alternatives?

A2: Decomposition on silica gel can be a challenge for some aminopyrrole derivatives. Consider the following alternatives:

  • Alumina Chromatography: Neutral or basic alumina can be less harsh than silica gel for acid-sensitive compounds.

  • Reversed-Phase Chromatography (HPLC): This technique uses a non-polar stationary phase and a polar mobile phase, which can be a milder alternative.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure crystalline material and avoids contact with stationary phases.

  • Acid-Base Extraction: This can be used to isolate the basic aminopyrrole from neutral or acidic impurities before attempting a final polishing step.

Q3: Are there any general stability concerns I should be aware of when handling this compound?

A3: 2-Aminopyrrole itself can be somewhat unstable. It is often more stable and easier to handle as a protonated salt, such as a trifluoroacetate, perchlorate, or tetraphenylborate salt.[1] If you are working with the free base, it is advisable to use it promptly after isolation. For derivatives, stability will vary depending on the substituents. It is good practice to store purified compounds under an inert atmosphere and at low temperatures to minimize degradation.

Troubleshooting Guides

Column Chromatography Issues

Q4: My compound is streaking badly on the silica gel column, leading to poor separation. What can I do?

A4: Streaking of basic compounds like aminopyrroles on silica gel is often due to strong interactions with acidic silanol groups. Here are some solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent. Common choices include:

    • 0.1-1% triethylamine (Et₃N)

    • 0.1-1% pyridine

    • A few drops of ammonium hydroxide in the more polar solvent component.

  • Use Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in a non-polar solvent before packing the column.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is more suitable for basic compounds.

Q5: My polar aminopyrrole derivative elutes with the solvent front even in highly polar solvent systems (e.g., 100% ethyl acetate). How can I achieve separation?

A5: For very polar compounds, you may need to use a more polar mobile phase.

  • Dichloromethane/Methanol System: A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of methanol and gradually increase it.

  • Ammonia in Methanol: For highly basic and polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol, further diluted with dichloromethane, can be effective. For example, a stock solution of 10% ammonium hydroxide in methanol can be used to prepare a 1-10% solution of this stock in dichloromethane.

Recrystallization Problems

Q6: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Here are some troubleshooting steps:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a More Dilute Solution: Add more of the hot solvent to prevent supersaturation upon cooling. You can then slowly evaporate the solvent to induce crystallization.

  • Change the Solvent System: The current solvent may not be suitable. Experiment with different single solvents or mixed solvent systems.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.

Purity and Impurity Issues

Q7: After purification, my product is still colored. How can I remove colored impurities?

A7: Colored impurities are often highly conjugated byproducts.

  • Charcoal Treatment: Before the final recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through celite to remove the charcoal. Be aware that this may also reduce your overall yield.

  • Re-purification: A second, careful column chromatography or recrystallization may be necessary.

Q8: What are some common impurities I might expect from the synthesis of 2-aminopyrrole-3-carbonitriles?

A8: The nature of impurities will depend on the synthetic route.

  • Thorpe-Ziegler Cyclization: This intramolecular condensation of dinitriles is a common route. Incomplete cyclization can leave starting dinitrile in your crude product. The reaction is base-catalyzed, so ensure complete neutralization during workup.[2][3][4][5][6]

  • Gewald-type Reactions: While the Gewald reaction typically yields 2-aminothiophenes, analogous syntheses for 2-aminopyrroles exist. Side reactions can include Knoevenagel condensation products that have not cyclized or have formed dimers.[7][8][9][10][11]

  • Unreacted Starting Materials: Always consider the possibility of unreacted starting materials co-eluting with your product.

Data Presentation

Table 1: Column Chromatography Conditions for this compound Derivatives

CompoundStationary PhaseEluent SystemYield (%)Reference
2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrileSilica GelHexanes:Ethyl Acetate (15:1)88[12]
2-amino-4-methyl-1-phenyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrileSilica GelHexanes:Ethyl Acetate (15:1)83[12]
2-amino-1-(4-chlorophenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrileSilica GelHexanes:Ethyl Acetate (15:1)73[12]
2-amino-4-methyl-5-phenyl-1-propyl-1H-pyrrole-3-carbonitrileSilica GelHexanes:Ethyl Acetate (20:1)89[12]
2-(ethanoyl)amido-3-cyanopyrroleSilica GelNot specified-A patent describes purification by silica gel column.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture you plan to use for elution.

  • Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminopyrrole derivative will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic, causing the deprotonated aminopyrrole to precipitate.

  • Extraction: Extract the aqueous solution with fresh organic solvent to recover the purified aminopyrrole.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Protocol 3: General Procedure for Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base Initial Cleanup column Column Chromatography acid_base->column Further Purification pure Pure Product acid_base->pure If sufficiently pure recrystallization Recrystallization column->recrystallization Final Polishing column->pure If sufficiently pure recrystallization->pure

Caption: A general workflow for the purification of 2-aminopyrrole derivatives.

Troubleshooting_Column_Chromatography start Streaking on Silica Column? add_base Add Basic Modifier (e.g., Et3N) start->add_base Yes change_stationary Switch to Alumina start->change_stationary Yes deactivate Deactivate Silica start->deactivate Yes solution Improved Separation start->solution No add_base->solution change_stationary->solution deactivate->solution

Caption: Decision tree for troubleshooting streaking in column chromatography.

References

Common side reactions in the synthesis of 2-aminopyrroles and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-aminopyrroles. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental procedures.

General Troubleshooting

Q1: My 2-aminopyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the initial factors I should investigate?

A1: Low yields and the formation of multiple products are common challenges in organic synthesis. Before delving into method-specific issues, consider these general factors:

  • Purity of Starting Materials: Impurities in reactants can lead to unexpected side reactions. Always use reagents of high purity or purify them before use.

  • Reaction Conditions: Temperature, reaction time, and choice of solvent are critical parameters that often require optimization for specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of byproducts.

  • Atmosphere and Moisture Control: Certain synthetic routes are sensitive to air and moisture. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.

Domino Synthesis of 2-Aminopyrroles from Alkynyl Vinyl Hydrazides

This metal-free domino methodology involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.

Troubleshooting Guide

Q2: My domino synthesis is producing a mixture of 2-aminopyrroles with different N-protection patterns. How can I obtain a single, desired product?

A2: The formation of multiple N-protected species is a known issue in this domino reaction. The reaction can yield the expected fully protected product, a monoprotected product, and another isomer. The product distribution is highly dependent on the reaction conditions.

Prevention Strategy:

  • Optimize Reaction Temperature and Time: Increasing the reaction temperature and time can favor the formation of a single, monoprotected 2-aminopyrrole. Heating the reaction in a higher boiling solvent like xylenes, for a prolonged period (e.g., 24 hours), can drive the reaction towards a single, thermodynamically more stable product.

Quantitative Data
EntrySolventTemperatureTime (h)Product Distribution (Product A : Product B : Product C)Yield of Desired Product C
1TolueneReflux2417% : 37% : 31%31%
2TolueneReflux724% : 26% : 50%50%
3XylenesReflux24- : - : 82%82%

Product A, B, and C represent different N-protection patterns of the 2-aminopyrrole product.

Experimental Protocol: Synthesis of Monoprotected 2-Aminopyrrole

This protocol is adapted from a procedure for the synthesis of substituted 2-aminopyrroles via a domino reaction.

Materials:

  • N-alkynyl, N′-vinyl hydrazide (1.0 equiv)

  • Xylenes (as solvent)

Procedure:

  • Dissolve the N-alkynyl, N′-vinyl hydrazide in xylenes in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). You should observe the sequential appearance and disappearance of the intermediate products.

  • Continue heating for 24 hours or until TLC analysis indicates the complete conversion to the desired monoprotected 2-aminopyrrole.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure product.

Logical Workflow for Domino Synthesis Optimization

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Parameters cluster_2 Optimization Strategy cluster_3 Implementation cluster_4 Expected Outcome Problem Mixture of N-Protected 2-Aminopyrroles Obtained Parameters Investigate Effect of: - Temperature - Reaction Time - Solvent Problem->Parameters Leads to Strategy Increase Reaction Temperature and Time Parameters->Strategy Suggests Implementation Switch Solvent to Xylenes (Higher Boiling Point) Increase Reflux Time to 24h Strategy->Implementation Implies Outcome Formation of a Single, Monoprotected 2-Aminopyrrole Implementation->Outcome Results in G Isocyanide Isocyanide Zwitterion Zwitterionic Intermediate Isocyanide->Zwitterion DMAD DMAD DMAD->Zwitterion Iminolactam Intermediate Imino-lactam Zwitterion->Iminolactam NTosylimine N-Tosylimine NTosylimine->Iminolactam Aminopyrrole 2-Aminopyrrole Iminolactam->Aminopyrrole [1,5] H shift

Technical Support Center: Troubleshooting Low Yield in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrroles is a fundamental process. However, achieving high yields can be challenging. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during pyrrole synthesis, focusing on the Paal-Knorr, Knorr, and Hantzsch methods.

Frequently Asked Questions (FAQs)

General Issues

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. It is highly advisable to use freshly purified reagents.[1]

  • Reaction Conditions: Parameters such as temperature, reaction time, and the choice of solvent are critical and should be carefully optimized for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. The use of dry solvents and an inert atmosphere can be crucial to prevent side reactions.[1]

Paal-Knorr Synthesis

Q2: My Paal-Knorr reaction is giving a low yield or is not proceeding to completion. What are the common causes?

A2: Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[2]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][3]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[2]

  • Purification Losses: The product may be challenging to isolate and purify, leading to an apparent low yield.[2]

Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

A3: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, occurring through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2] To minimize this:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[2][3] Using a weak acid like acetic acid can accelerate the reaction without significantly promoting furan formation.[4]

  • Use Excess Amine: Employing an excess of the amine can help to favor the pyrrole synthesis pathway.[2]

Q4: My crude product from the Paal-Knorr synthesis is a dark, tarry material. What is the cause and how can I prevent it?

A4: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]

Knorr Pyrrole Synthesis

Q5: I am experiencing low yields in my Knorr pyrrole synthesis due to self-condensation of the α-amino ketone. How can I address this?

A5: Self-condensation of α-amino ketones is a common issue in the Knorr synthesis as these intermediates are often unstable.[5] The most effective strategy is to generate the α-amino ketone in situ. This is typically achieved by the reduction of an α-oximino-β-ketoester using zinc dust in acetic acid.[5] The freshly formed α-amino ketone then immediately reacts with a second equivalent of the β-ketoester present in the reaction mixture to form the desired pyrrole.[5]

Hantzsch Pyrrole Synthesis

Q6: My Hantzsch pyrrole synthesis is producing a significant amount of a furan derivative as a major byproduct. What is this side reaction and how can I suppress it?

A6: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing Feist-Bénary furan synthesis, which does not involve the amine component.[1] To favor the Hantzsch pyrrole pathway:

  • Increase Amine Concentration: Using a sufficient concentration of the amine or ammonia helps to ensure the reaction pathway leading to the pyrrole is favored.[1]

  • Optimize Catalyst and Solvent: While the reaction can proceed without a catalyst, using an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve yield and selectivity. The choice of solvent is also influential, with greener solvents like water being used successfully in modified procedures.[1]

Q7: I am observing multiple byproducts in my Hantzsch synthesis. What are the likely causes and how can I improve the chemoselectivity?

A7: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Key areas to troubleshoot include:

  • Enamine Formation: Ensure the initial formation of the enamine from the β-ketoester and the amine is efficient, potentially by using a slight excess of the amine.

  • N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone through either N-alkylation or the desired C-alkylation. The use of protic solvents can favor C-alkylation.

  • α-Haloketone Side Reactions: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these, add the α-haloketone slowly to the pre-formed enamine solution.

  • Reaction Conditions: Use a weak base and moderate temperatures to control the reaction rate and minimize the formation of byproducts.[6]

Data Presentation

The following tables summarize quantitative data for different pyrrole synthesis methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis of 2,5-Dimethyl-1-phenylpyrrole

CatalystSolventTemperature (°C)TimeYield (%)
Hydrochloric Acid (catalytic)MethanolReflux15-30 min~52
Iodine (10 mol%)None605-10 minHigh
Acetic AcidNone1102 h>90
p-Toluenesulfonic AcidToluene803 h92
Bi(NO₃)₃·5H₂OCH₂Cl₂Room Temp2 h95
Sc(OTf)₃ (1 mol%)NoneRoom Temp10 min98

Data compiled from multiple sources.

Table 2: Comparison of Reaction Conditions for Knorr Pyrrole Synthesis

α-Amino Ketone Precursorβ-Dicarbonyl CompoundCatalyst/Reducing AgentSolventTemperature (°C)Yield (%)
Ethyl 2-oximinoacetoacetateEthyl acetoacetateZincAcetic AcidExothermic (controlled with cooling)High
α-Aminoacetone2-Oxosuccinic esteraq. KOHWaterRefluxModerate
Benzyl or tert-butyl acetoacetates (for oxime formation)Benzyl or tert-butyl acetoacetatesZincAcetic AcidClose temperature controlup to 80

Data compiled from multiple sources, specific yields can vary significantly based on substrates.[5]

Table 3: Comparison of Reaction Conditions for Hantzsch Pyrrole Synthesis

β-Ketoesterα-HaloketoneAmineCatalystSolventTemperature (°C)Yield (%)
Ethyl acetoacetateChloroacetoneAmmoniaNoneEthanolRefluxModerate
Pentane-2,4-dioneVarious phenacyl bromidesVarious primary aminesDABCOWaterNot specifiedGood
Ethyl acetoacetateα-BromoacetophenonesPrimary aminesNone (Microwave)Pressurized vial500 WGood

Data compiled from multiple sources, yields are often moderate and rarely surpass 60% in conventional methods.[7]

Experimental Protocols

Protocol 1: Optimized Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol utilizes a catalytic amount of hydrochloric acid for an efficient synthesis.

Materials:

  • Aniline (1.0 eq)

  • 2,5-Hexanedione (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

  • Add one drop of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath.

  • Add cold 0.5 M hydrochloric acid to precipitate the product.

  • Collect the crystals by vacuum filtration and wash them with cold water.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[2]

Protocol 2: In Situ Knorr Pyrrole Synthesis

This protocol describes the in situ generation of the α-amino ketone to avoid self-condensation.

Materials:

  • Ethyl acetoacetate (2.0 eq)

  • Glacial acetic acid

  • Saturated aqueous sodium nitrite (1.0 eq)

  • Zinc dust

Procedure:

  • Step 1: Formation of α-Oximino Ketone. Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Under external cooling, slowly add one equivalent of saturated aqueous sodium nitrite to form ethyl 2-oximinoacetoacetate.

  • Step 2: In Situ Reduction and Pyrrole Synthesis. In a separate flask, prepare a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.

  • Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to the second flask. The reaction is exothermic, so maintain temperature control with external cooling if necessary.

  • The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.

  • After the reaction is complete, the product can be isolated and purified.[5]

Protocol 3: Optimized Hantzsch Pyrrole Synthesis

This protocol provides a general guideline to maximize the yield of the pyrrole product and minimize furan byproducts.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Primary amine or ammonia source (1.1 eq)

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester and the primary amine or ammonia source in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.[6]

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in troubleshooting pyrrole synthesis.

G cluster_PaalKnorr Paal-Knorr Troubleshooting cluster_symptoms cluster_solutions1 cluster_solutions2 cluster_solutions3 start Low Yield in Paal-Knorr Synthesis issue1 Identify Primary Symptom start->issue1 symptom1 Significant Furan Byproduct issue1->symptom1 symptom2 Reaction Sluggish or Incomplete issue1->symptom2 symptom3 Dark, Tarry Mixture issue1->symptom3 solution1a Decrease Acidity (pH > 3) symptom1->solution1a solution1b Use Excess Amine symptom1->solution1b solution2a Increase Temperature Moderately symptom2->solution2a solution2b Increase Reaction Time symptom2->solution2b solution2c Check Reactant Reactivity (Steric/Electronic Effects) symptom2->solution2c solution2d Optimize Catalyst symptom2->solution2d solution3a Lower Reaction Temperature symptom3->solution3a solution3b Use Milder Catalyst symptom3->solution3b end_node Improved Yield solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution2c->end_node solution2d->end_node solution3a->end_node solution3b->end_node

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

G cluster_Knorr Knorr Synthesis Strategy start Goal: Synthesize Substituted Pyrrole problem Problem: α-Amino Ketone Self-Condensation start->problem solution Solution: In Situ Generation of α-Amino Ketone problem->solution step1 Step 1: Form α-Oximino Ketone (from β-Ketoester + NaNO₂) solution->step1 step2 Step 2: Reduce Oxime to Amine (using Zinc Dust in Acetic Acid) in the presence of the second reactant step1->step2 outcome Successful Knorr Pyrrole Synthesis step2->outcome

Caption: Strategy to overcome α-amino ketone self-condensation in Knorr synthesis.

G cluster_Hantzsch Hantzsch Synthesis Experimental Workflow start Start step1 Dissolve β-Ketoester and Amine in Solvent (e.g., Ethanol) start->step1 step2 Stir at Room Temperature (for Enamine Formation) step1->step2 step3 Slowly Add α-Haloketone Solution step2->step3 step4 Heat to Gentle Reflux (Monitor by TLC) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Remove Solvent (Reduced Pressure) step5->step6 step7 Purify Crude Product (Column Chromatography or Recrystallization) step6->step7 end_node Pure Substituted Pyrrole step7->end_node

Caption: Optimized experimental workflow for the Hantzsch pyrrole synthesis.

References

Stability issues of 2-Amino-1H-pyrrole-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-1H-pyrrole-3-carbonitrile in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the longevity of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8 °C) and protected from light.

Q2: What signs of degradation should I look for in my this compound solution?

A2: Visual indicators of degradation can include a change in color (e.g., development of a yellowish or brownish tint) or the formation of a precipitate. For more precise assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be employed to detect the appearance of new peaks or spots, which may indicate the presence of degradation products.

Q3: In which solvents is this compound most stable?

A3: While specific stability data in a wide range of solvents is limited, aprotic solvents such as acetonitrile, ethyl acetate, and acetone are generally preferred for dissolving and handling 2-aminopyrrole derivatives to minimize potential reactions. The use of protic solvents like water or methanol may increase the likelihood of hydrolysis, especially at non-neutral pH.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. Based on the chemistry of related compounds, the aminopyrrole moiety can be susceptible to both acid- and base-catalyzed degradation. It is hypothesized that the compound may exhibit greater stability under slightly acidic to neutral conditions. The formation of the HCl salt of similar compounds during synthesis suggests that protonation of the amino group could enhance stability.[1]

Q5: Is this compound sensitive to light?

A5: Many nitrogen-containing heterocyclic compounds exhibit sensitivity to light, which can lead to photodegradation. To mitigate this risk, it is recommended to store solutions of this compound in amber vials or to wrap containers with aluminum foil to protect them from light exposure.

Troubleshooting Guides

Issue 1: Unexpected experimental results or loss of compound activity.
  • Possible Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

    • Solvent Selection: If using protic solvents, consider switching to a high-purity aprotic solvent like acetonitrile or DMSO.

    • pH Control: If working in an aqueous medium, ensure the pH is controlled and buffered, preferably in the slightly acidic to neutral range.

    • Temperature Management: Keep solutions on ice or at a controlled low temperature during the experiment if the protocol allows.

    • Purity Check: Verify the purity of your starting material using an appropriate analytical method like HPLC or NMR.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution to use as a baseline for comparison.

    • Investigate Degradation Pathways: Potential degradation pathways include hydrolysis of the nitrile group to an amide or carboxylic acid, oxidation of the pyrrole ring, or polymerization.

    • Stress Testing: To tentatively identify degradation products, you can perform forced degradation studies by exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent, heat, UV light) and analyzing the resulting mixtures.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks, which can help in elucidating their structures.

Data on Potential Stability under Various Conditions

The following tables summarize hypothetical stability data for this compound based on the general behavior of related compounds. This data is for illustrative purposes to guide experimental design.

Table 1: Estimated Purity of this compound in Different Solvents after 24 hours.

SolventTemperature (°C)Light ConditionEstimated Purity (%)
Acetonitrile25Dark>98
Acetonitrile25Ambient Light95
DMSO25Dark>99
Methanol25Dark90
Water (pH 7)25Dark85
Water (pH 3)25Dark90
Water (pH 9)25Dark80

Table 2: Potential Degradation Products of this compound.

Degradation PathwayPotential ProductNotes
Hydrolysis2-Amino-1H-pyrrole-3-carboxamideHydrolysis of the nitrile group.
OxidationOxidized pyrrole derivativesThe electron-rich pyrrole ring is susceptible to oxidation.
PhotodegradationVarious photoproductsUV light can induce complex degradation pathways.
PolymerizationInsoluble polymersCan occur under harsh conditions or prolonged storage.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Samples: Dilute the stock solution with the appropriate buffer or solvent to the final test concentration.

  • Incubation: Store the test samples under the desired conditions (e.g., specific temperature, light exposure).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial peak area (time 0). The appearance and increase of new peaks should also be monitored.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Test Samples in Different Conditions prep_stock->prep_samples incubate Incubate at Set Timepoints prep_samples->incubate Store under various (pH, Temp, Light) hplc HPLC Analysis incubate->hplc Withdraw Aliquots data_analysis Data Analysis and Purity Calculation hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation product_amide 2-Amino-1H-pyrrole-3-carboxamide hydrolysis->product_amide product_oxidized Oxidized Derivatives oxidation->product_oxidized product_photo Various Photoproducts photodegradation->product_photo

Caption: Plausible degradation pathways for this compound.

References

Challenges in the regioselective functionalization of the pyrrole ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective functionalization of the pyrrole ring. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am getting a mixture of C2 and C3-acylated products in my Friedel-Crafts reaction. How can I improve C2 selectivity?

Answer:

Achieving high C2-selectivity in Friedel-Crafts acylation of pyrroles can be challenging due to the inherent reactivity of both the C2 and C3 positions. Here are several factors to consider and optimize:

  • N-Protection: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups, such as sulfonyl derivatives (e.g., tosyl, Ts), can deactivate the pyrrole ring, but more importantly, they can sterically hinder the C2 position, leading to increased C3-acylation. Conversely, less bulky or[1] electron-donating N-substituents generally favor C2-acylation. N-alkoxycarbonyl groups can be a good alternative to N-sulfonyl protection.

  • Lewis Acid: The n[2]ature and amount of the Lewis acid play a crucial role. Stronger Lewis acids like AlCl₃ can sometimes lead to complex mixtures or rearrangement of the initial C2-acylated product to the more thermodynamically stable C3-isomer. Weaker Lewis acids (e.g.,[1] EtAlCl₂, Et₂AlCl) or using less than one equivalent of AlCl₃ can increase the proportion of the C2-acylated product.

  • Catalyst System: [1]Recent methodologies have shown that nucleophilic catalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can effectively promote highly regioselective C2-acylation of N-protected pyrroles with various acyl chlorides.

  • Reaction Conditions[3][4]: Lowering the reaction temperature can favor the kinetically controlled C2-product over the thermodynamically favored C3-product.

Troubleshooting Workflow for Poor C2/C3 Selectivity

G start Poor C2/C3 Selectivity protect Is the Pyrrole N-H? start->protect protect_yes Protect the Nitrogen (e.g., Me, Boc, SEM) protect->protect_yes Yes protect_no Evaluate N-Substituent protect->protect_no No steric Is N-substituent bulky? (e.g., Tosyl) protect_yes->steric protect_no->steric steric_yes Switch to smaller group (e.g., Me, Bn) or N-alkoxycarbonyl steric->steric_yes Yes lewis_acid Analyze Lewis Acid (e.g., AlCl3) steric->lewis_acid No end Improved C2-Selectivity steric_yes->end temp Lower Reaction Temperature lewis_acid->temp catalyst Consider Nucleophilic Catalyst (e.g., DBN) temp->catalyst catalyst->end

Caption: Troubleshooting workflow for poor C2/C3 regioselectivity.

Question 2: My Vilsmeier-Haack formylation is giving low yields and significant polymerization. What is causing this and how can I fix it?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrrole, but the pyrrole ring's sensitivity to strong acids can lead to issues.

  • Problem: The Vil[5]smeier reagent is generated from POCl₃ and DMF, creating an acidic environment. Pyrrole is prone to polymerization under strongly acidic conditions. Protonation at the C3 pos[5]ition generates a reactive species that can attack another neutral pyrrole molecule, initiating oligomerization.

  • Solution:

    • [5] Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0 °C or below) during the addition of the Vilsmeier reagent is crucial to control the reaction rate and minimize side reactions.

    • Stoichiometry: Use of a large excess of the Vilsmeier reagent should be avoided.

    • N-Substitution: The presence of an N-substituent can influence the outcome. While N-alkyl and N-aryl pyrroles undergo formylation, the electronic and steric nature of the substituent affects the ratio of C2 to C3 formylation.

    • Alternative Rea[6]gents: For particularly sensitive substrates, milder, catalytic versions of the Vilsmeier-Haack reaction have been developed that avoid stoichiometric use of hazardous reagents like POCl₃.

Question 3: I need to [7]functionalize the C3 position, but electrophilic substitution reactions always favor the C2 position. What strategies can I use to achieve C3 functionalization?

Answer:

Directing functionalization to the C3 position requires overcoming the inherent electronic preference for C2 attack. Several strategies can be[8][9] employed:

  • Blocking the C2 and C5 Positions: If the C2 and C5 positions are substituted (e.g., with alkyl or aryl groups), electrophilic attack will be directed to the C3 or C4 positions.

  • Directed Metalation: The use of a directing group on the nitrogen atom can facilitate lithiation at a specific position. While direct lithiation of N-protected pyrroles often occurs at C2, specific protecting groups and reaction conditions can favor other positions. For instance, the use of [10][11]bulky N-sulfonyl protecting groups can direct acylation to the C3 position under Friedel-Crafts conditions.

  • Halogen-Metal Excha[1]nge: Synthesizing a 3-bromopyrrole derivative allows for subsequent functionalization. N-silylation followed by bromination with NBS can yield N-substituted 3-bromopyrrole. This can then undergo a h[12]alogen-metal exchange (e.g., with n-BuLi) to generate a 3-lithiated pyrrole, which can be trapped with various electrophiles.

  • Multicomponent Reactions: Certain catalyst-free, multicomponent reactions have been developed for the direct, regiospecific synthesis of C3-functionalized pyrroles, often proceeding through an enamine intermediate derived from succinaldehyde.

Frequently Asked Q[13][14]uestions (FAQs)

Q1: Why is electrophilic substitution on pyrrole favored at the C2-position over the C3-position?

A1: Electrophilic attack on the pyrrole ring proceeds via a cationic intermediate (an arenium ion). When the electrophile attacks at the C2-position, the positive charge can be delocalized over three atoms, including the nitrogen atom, resulting in three resonance structures that stabilize the intermediate. In contrast, attack at th[5][9]e C3-position allows for delocalization over only two carbon atoms, leading to a less stable intermediate with only two resonance structures. The greater stability of [5][8]the intermediate formed from C2-attack leads to a lower activation energy for this pathway, making it the kinetically favored product.

Factors Influencing Py[9]rrole Regioselectivity

G cluster_factors Influencing Factors cluster_outcome Reaction Outcome F1 Electronic Effects O1 C2-Functionalization (Kinetic Product) F1->O1 High e- density at C2 F2 Steric Hindrance O2 C3-Functionalization (Thermodynamic Product) F2->O2 Bulky groups at N or C2 F3 Protecting Group F3->O1 Small N-substituent F3->O2 Bulky N-substituent (e.g., -SO2R) O3 N-Functionalization F3->O3 Ionic M-N bond (NaH, KH) F4 Reaction Conditions F4->O1 Low Temperature F4->O2 High Temperature

Caption: Factors influencing the regioselectivity of pyrrole functionalization.

Q2: When is it necessary to protect the pyrrole nitrogen, and what are the best protecting groups to use?

A2: Protection of the pyrrole nitrogen is necessary under several circumstances:

  • To prevent N-deprotonation by strong bases (e.g., organolithium reagents) when C-functionalization is desired.

  • To prevent N-alkylati[2]on or N-acylation when these are not the intended reactions.

  • To increase the stability of the pyrrole ring towards oxidation or acidic conditions.

  • To modulate the react[13]ivity and direct the regioselectivity of C-functionalization.

Commonly used protecting[13] groups include:

  • Sulfonyl groups (e.g., p-toluenesulfonyl, Ts): These are strongly electron-withdrawing, which deactivates the ring and can direct substitution to the C3 position.

  • tert-Butoxycarbonyl[13] (Boc): A widely used group that can direct lithiation to the C2 position.

  • [2-(Trimethylsilyl)[10]ethoxy]methyl (SEM): This group is stable under many conditions and can be removed with fluoride ions.

  • Simple alkyl or ary[11]l groups (e.g., methyl, phenyl): These are generally stable but can influence regioselectivity through their electronic and steric properties.

Q3: How does the metal[14] counterion affect the site of alkylation (N vs. C) on the pyrrolide anion?

A3: The site of alkylation on the pyrrolide anion is highly dependent on the nature of the nitrogen-metal bond.

  • N-Alkylation: When pyrrole is deprotonated with bases like NaH, KH, or NaNH₂, an ionic nitrogen-metal bond is formed. In polar, solvating solvents, the "free" pyrrolide anion reacts as a nitrogen nucleophile, leading predominantly to N-alkylation.

  • C-Alkylation: Whe[5][12]n a Grignard reagent (RMgX) is used, a more covalent nitrogen-magnesium bond is formed. This leads to a higher degree of coordination to the nitrogen atom, making the carbon atoms (primarily C2) more nucleophilic. This results in preferential C-alkylation.

Data Summary Table[12]s

Table 1: Regioselectivity in Friedel-Crafts Acylation of N-Methylpyrrole

Catalyst (mol%)Acyl ChlorideSolventTemp.Time (h)Conversion (%)
DMAP (15)Benzoyl ChlorideTolueneReflux2415
DABCO (15)Benzoyl ChlorideTolueneReflux240
DBN (15) Benzoyl Chloride Toluene Reflux 4 100
DBN (15)p-NO₂-Benzoyl ChlorideTolueneReflux4100
DBN (15)p-OMe-Benzoyl ChlorideTolueneReflux8100

Data summarized from a study on DBN as a nucleophilic catalyst. All reactions yielded the C2-acylated product exclusively.

Table 2: Influence of [3][15]Lewis Acid on Acylation of N-p-Toluenesulfonylpyrrole

Lewis Acid (equiv.)Acyl Chloride3-Acyl:2-Acyl Ratio
AlCl₃ (1.2)1-Naphthoyl Chloride2:1 to 4:3
EtAlCl₂1-Naphthoyl ChlorideIncreased 2-isomer
Et₂AlCl1-Naphthoyl ChlorideIncreased 2-isomer

Data suggests that stronger Lewis acids or higher stoichiometry favors the thermodynamically more stable 3-acyl product, potentially via rearrangement.

Experimental Proto[1]cols

Protocol 1: DBN-Catalyzed C2-Acylation of N-Methylpyrrole

This protocol is adapted from a high-yield, regioselective organocatalytic methodology.

Materials:

  • N-met[3]hylpyrrole

  • Benzoyl chloride

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add N-methylpyrrole (1.0 mmol, 1.0 eq).

  • Add anhydrous toluene (5 mL).

  • Add DBN (0.15 mmol, 15 mol%).

  • Add benzoyl chloride (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-acyl-N-methylpyrrole.

Protocol 2: Vilsmeier-Haack Formylation of Pyrrole

This is a general procedure for the C2-formylation of pyrrole. Caution should be exercised due to the use of POCl₃ and the exothermic nature of the reaction.

Materials:

  • Pyrrole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Aqueous sodium acetate solution

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C using an ice bath.

  • Add POCl₃ (1.1 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve pyrrole (1.0 eq) in anhydrous DCE.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to 50-60 °C for 1 hour.

  • Cool the mixture back to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is ~6-7.

  • Heat the resulting mixture on a steam bath for 15-20 minutes to hydrolyze the iminium salt intermediate.

  • Cool the mixture and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude pyrrole-2-carboxaldehyde by column chromatography or distillation.

References

Technical Support Center: Overcoming Poor Solubility of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-amino-1H-pyrrole-3-carbonitrile derivatives. These compounds are a promising class of molecules, often investigated as kinase inhibitors in cancer therapy, but their utility can be hampered by low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such low aqueous solubility?

A1: The poor solubility of these derivatives often stems from a combination of factors inherent to their chemical structure. The planar, aromatic pyrrole ring can lead to strong intermolecular π-π stacking in the solid state, which requires significant energy to overcome during dissolution. Additionally, while the 2-amino and 3-carbonitrile groups can participate in hydrogen bonding, the overall lipophilicity of the molecule can increase substantially with the addition of various substituents, a common strategy in drug discovery to enhance potency and selectivity. This increased lipophilicity often leads to a decrease in aqueous solubility.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely soluble in the highly polar aprotic solvent DMSO but crashes out when the solution becomes predominantly aqueous, as its concentration exceeds its thermodynamic solubility limit in the final buffer.

Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both its potential biological effects and the risk of precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to lower the concentration. Then, perform the final dilution into your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Use of Co-solvents: In some cases, preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or using a co-solvent system in your final assay buffer can improve solubility.

  • Pre-warm the Assay Buffer: Gently warming your aqueous assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes help prevent precipitation.

Q3: What are the best general strategies for improving the solubility of my this compound derivatives for in vivo studies?

A3: For in vivo applications, where direct addition of high concentrations of organic solvents is often not feasible, more advanced formulation strategies are necessary. These can include:

  • pH Modification and Salt Formation: If your derivative has ionizable groups (e.g., basic amines), adjusting the pH of the formulation to ionize the compound can significantly increase its aqueous solubility. Forming a salt of the compound is a common and effective way to improve its solubility and dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and maintain a supersaturated state upon dissolution, thereby increasing apparent solubility and oral absorption.

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations create fine emulsions in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.

  • Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanomilling increases the surface area available for dissolution, which can enhance the dissolution rate.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming a complex with a hydrophilic exterior that has improved aqueous solubility.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Compound is difficult to dissolve in 100% DMSO for stock solution. High crystallinity and strong intermolecular forces.- Use sonication to break up solid particles.- Gently warm the solution in a water bath (e.g., 37°C).- Ensure you are using anhydrous, high-purity DMSO.
Inconsistent results in biological assays. Compound precipitation in the assay medium, leading to variable effective concentrations.- Visually inspect assay plates for any signs of precipitation.- Perform a kinetic solubility assay under your specific experimental conditions.- Prepare fresh dilutions from the stock solution for each experiment.
Low and variable oral bioavailability in animal studies. Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract.- Conduct a thorough physicochemical characterization (pKa, logP, crystalline form).- Explore formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a general guideline for preparing a high-concentration stock solution of a this compound derivative for in vitro screening.

Materials:

  • This compound derivative (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass: Calculate the mass of your compound needed to achieve a 10 mM concentration. Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile vial.

  • Add DMSO: Add the calculated volume of 100% DMSO to the vial.

  • Dissolution:

    • Vortex the vial until the compound is completely dissolved.

    • If the compound is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also be used, but be cautious of potential compound degradation with prolonged heat exposure.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This high-throughput method provides a rapid assessment of the solubility of your compounds under specific aqueous conditions.

Materials:

  • 10 mM stock solution of your compound in 100% DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (clear bottom)

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a dilution series of your compound in 100% DMSO in a separate 96-well plate.

  • Dispense the aqueous buffer into the wells of the analysis plate.

  • Transfer a small volume (e.g., 1-2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the analysis plate containing the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer to measure light scattering.

  • Determine the kinetic solubility limit as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Signaling Pathway and Experimental Workflow Diagrams

Many this compound derivatives are investigated as inhibitors of protein kinases, such as Src and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell signaling.

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Assessment cluster_assay Biological Assay A Weigh Compound B Dissolve in 100% DMSO (10 mM Stock) A->B C Kinetic Solubility Assay (Turbidimetry) B->C Test Solubility E Serial Dilution in DMSO B->E Prepare for Assay F Dilute into Assay Buffer (<0.5% DMSO) C->F Inform Dilution Strategy D Thermodynamic Solubility (Shake-Flask) E->F G Kinase Activity Assay F->G

Caption: Experimental workflow for preparing and testing the biological activity of poorly soluble compounds.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src_inactive Inactive Src RTK->Src_inactive Activation Integrin Integrin Receptor Integrin->Src_inactive Activation Src_active Active Src Src_inactive->Src_active FAK FAK Src_active->FAK PI3K PI3K Src_active->PI3K Ras Ras Src_active->Ras STAT3 STAT3 Src_active->STAT3 FAK->PI3K AKT Akt PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Motility) AKT->Gene_Expression Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation STAT3->Gene_Expression Proliferation, Motility Inhibitor 2-Amino-1H-pyrrole- 3-carbonitrile Derivative Inhibitor->Src_active

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf AKT Akt PI3K->AKT Gene_Expression Gene Expression (Angiogenesis, Proliferation, Survival) AKT->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibitor 2-Amino-1H-pyrrole- 3-carbonitrile Derivative Inhibitor->VEGFR Inhibition of Kinase Activity

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

Scaling up the synthesis of 2-Amino-1H-pyrrole-3-carbonitrile for library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of this key chemical intermediate for library synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound and its derivatives for library synthesis?

A1: Several effective methods exist for the synthesis of this compound and its substituted analogs. The most prevalent approaches for library synthesis due to their versatility and scalability include:

  • Multi-component Reactions: These reactions are highly efficient for generating diverse libraries as they involve the combination of three or more starting materials in a single step. A common example is the reaction of an amine, a β-keto-nitrile (like malononitrile), and an α-halo-ketone or its equivalent.[1]

  • Reaction of α-Hydroxyketones with 3-Oxobutanenitrile and Anilines: This one-pot, three-component reaction is catalyzed by acetic acid and offers a concise route to a variety of substituted 2-aminopyrrole-3-carbonitriles with high atom economy.[2][3]

  • Cyclocondensation of Enones with Aminoacetonitrile: This two-step process involves the initial formation of a dihydropyrrole-2-carbonitrile intermediate, which is then oxidized to the desired pyrrole-2-carbonitrile.[4]

  • Synthesis from Malononitrile and Glycine Derivatives: Microwave-assisted synthesis using malononitrile and glycine derivatives provides a rapid and efficient method for producing 2-Amino-4-hydroxy-1H-pyrrole-3-carbonitrile.[5][6]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Impurities in reagents, especially the nitrile-containing starting materials and aldehydes, can lead to unwanted side reactions. Ensure all starting materials are of high purity or are purified before use.[7]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. An optimization of these conditions for your specific substrates is often necessary. For instance, some reactions may require heating, while others proceed at room temperature.[7]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent or the formation of byproducts. Carefully control the stoichiometry of your reactants.[7]

  • Atmosphere Control: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?

A3: Side reactions are a common challenge. Here are some strategies to address them:

  • Common Byproducts: In many pyrrole syntheses, side products can arise from self-condensation of the starting materials or alternative cyclization pathways. For example, in the Paal-Knorr synthesis, furan byproducts can form under acidic conditions.[7]

  • Reaction Control: To minimize byproduct formation, carefully control the reaction temperature and the rate of addition of reagents. Running the reaction at a lower temperature or adding a reagent dropwise can sometimes suppress side reactions.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction outcome. For acid-catalyzed reactions, using a milder acid or a heterogeneous catalyst might be beneficial.

  • Purification: If byproduct formation is unavoidable, focus on efficient purification methods. Column chromatography on silica gel is a common and effective technique for separating the desired product from impurities.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Low reaction temperature- Impure starting materials- Use a fresh batch of catalyst.- Gradually increase the reaction temperature and monitor by TLC.- Purify starting materials before use.[7]
Formation of a Dark Tar-like Substance - Reaction temperature is too high- Highly concentrated reaction mixture- Unstable intermediates- Lower the reaction temperature.- Use a more dilute solution.- Add reagents slowly and ensure efficient stirring.
Product is Difficult to Purify - Presence of closely related byproducts- Product is unstable on silica gel- Optimize reaction conditions to minimize byproduct formation.- Try alternative purification methods such as recrystallization or preparative HPLC.- Consider using a different stationary phase for chromatography (e.g., alumina).
Inconsistent Yields Between Batches - Variability in reagent quality- Inconsistent reaction setup or conditions- Use reagents from the same supplier and lot number if possible.- Standardize all reaction parameters, including glassware, stirring speed, and heating method.

Experimental Protocols

Protocol 1: Three-Component Synthesis from α-Hydroxyketone, 3-Oxobutanenitrile, and Aniline[3]

This protocol describes the synthesis of N-substituted 2,3,5-functionalized pyrroles.

Materials:

  • Substituted α-hydroxyketone (1.0 eq.)

  • 3-Oxobutanenitrile (1.0 eq.)

  • Primary amine (e.g., aniline) (1.1 eq.)

  • Acetic acid (AcOH) (1.0 eq.)

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of the substituted α-hydroxyketone and 3-oxobutanenitrile in ethanol (3 mL), add the primary amine.

  • Add acetic acid dropwise to the mixture at room temperature.

  • Heat the resulting mixture at 70 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Multi-component Synthesis via Ring-opening of Nitroepoxides[1]

This protocol outlines the synthesis of N-substituted 2-amino-3-cyano pyrroles.

Materials:

  • Nitroepoxide (1.0 mmol)

  • Amine (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A solution of the nitroepoxide, amine, malononitrile, and potassium carbonate in methanol is stirred at 60°C for 3 hours.

  • After the reaction is complete, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under vacuum.

  • Purify the residue by silica gel chromatography (hexanes:ethyl acetate, 15:1) to yield the pure product.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of various this compound derivatives based on the described protocols.

Table 1: Yields from Three-Component Synthesis [3]

α-HydroxyketoneAmineProduct Yield (%)
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one4-fluoroaniline53
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one2-phenylethylamine76
2-hydroxy-1-phenylethan-1-one4-fluoroaniline64
2-hydroxy-1-p-tolylethan-1-one4-fluoroaniline60

Table 2: Yields from Multi-component Synthesis [1]

Nitroepoxide SubstituentAmine SubstituentProduct Yield (%)
PhenylPhenyl88
4-ChlorophenylPhenyl73
MethylPropyl89
PhenylIsobutyl86

Visualizations

Experimental Workflow: Three-Component Synthesis

experimental_workflow_3_component start Start reagents Mix α-Hydroxyketone, 3-Oxobutanenitrile, and Amine in EtOH start->reagents add_acid Add Acetic Acid reagents->add_acid heat Heat at 70°C for 3h add_acid->heat evaporate Evaporate Solvent heat->evaporate purify Column Chromatography evaporate->purify product Pure Product purify->product

Caption: Workflow for the three-component synthesis of 2-aminopyrroles.

Troubleshooting Logic

troubleshooting_logic start Low Yield check_purity Check Starting Material Purity start->check_purity impure Impure check_purity->impure Purity? pure Pure check_purity->pure OK purify_reagents Purify Reagents impure->purify_reagents Yes purify_reagents->check_purity optimize_conditions Optimize Reaction Conditions (T, t) pure->optimize_conditions check_stoichiometry Verify Stoichiometry optimize_conditions->check_stoichiometry improved Yield Improved check_stoichiometry->improved If successful no_improvement No Improvement check_stoichiometry->no_improvement If not

References

Technical Support Center: Analysis of 2-Amino-1H-pyrrole-3-carbonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1H-pyrrole-3-carbonitrile and its reaction mixtures.

General Workflow for Method Development

The following diagram illustrates a general workflow for developing and troubleshooting analytical methods for this compound reaction mixtures.

Method Development Workflow start Start: Define Analytical Goal (e.g., Purity, Quantification, Impurity Profile) lit_review Literature Review & Method Scouting start->lit_review method_dev Initial Method Development lit_review->method_dev hplc HPLC-UV/MS method_dev->hplc Polar/Non-volatile gcms GC-MS method_dev->gcms Volatile/Semi-volatile nmr NMR method_dev->nmr Structural Elucidation optimization Method Optimization hplc->optimization gcms->optimization nmr->optimization validation Method Validation optimization->validation troubleshooting Troubleshooting optimization->troubleshooting validation->troubleshooting routine_analysis Routine Analysis validation->routine_analysis routine_analysis->troubleshooting end End: Report Results routine_analysis->end

A general workflow for analytical method development.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Question: My HPLC chromatogram for the this compound reaction mixture shows significant peak tailing for the main compound. What could be the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2][3] The primary cause is often secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3] Here’s a step-by-step guide to troubleshoot this problem:

Possible Cause Solution
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce ionic interactions. Note that standard silica columns should not be used below pH 3 to avoid silica dissolution.[3] 2. Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[2] 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active sites.
Column Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of your sample.
Column Void or Contamination 1. Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities that may cause peak distortion. 2. Flush the Column: If a void is suspected, you can try reversing and flushing the column (check manufacturer's instructions first).[3]
Inappropriate Mobile Phase 1. Optimize Organic Modifier: The choice between acetonitrile and methanol can affect peak shape.[2] Experiment with different ratios or switch the organic modifier. 2. Ensure Adequate Buffering: Use a buffer with a pKa close to the desired mobile phase pH and at a sufficient concentration (typically 10-25 mM).

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

Question: I am not seeing the molecular ion peak for this compound in my GC-MS analysis. Why is this happening and what can I do?

Answer:

The absence of a molecular ion peak in Electron Ionization (EI) GC-MS is common for certain classes of compounds, especially those that are prone to fragmentation. For pyrrole derivatives, extensive fragmentation can occur.[4] Here are the likely reasons and solutions:

Possible Cause Solution
Extensive Fragmentation 1. Use a Softer Ionization Technique: If available, switch to Chemical Ionization (CI). CI is a softer ionization method that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]+).[4] 2. Lower the Ionization Energy: If your instrument allows, reduce the electron energy from the standard 70 eV. This can decrease fragmentation but will also reduce sensitivity.
Thermal Degradation 1. Lower the Injection Port Temperature: High temperatures in the injector can cause the analyte to degrade before it reaches the column. 2. Optimize the Temperature Program: Use a lower initial oven temperature and a slower ramp rate.
Analyte Derivatization 1. Derivatize the Analyte: For compounds with active hydrogens (like the amino group in your analyte), derivatization can improve thermal stability and volatility, leading to better peak shapes and potentially a more stable molecular ion of the derivative. Silylation or acylation are common derivatization methods for amines.[5][6]

Common Fragmentation Patterns:

Understanding the fragmentation of your compound can help in its identification even without a clear molecular ion. For pyrrole derivatives, common fragmentation pathways include the loss of small molecules or radicals from the substituents.[4][7] For this compound, you might observe fragments corresponding to the loss of HCN or NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

Question: How can I use NMR to monitor the progress of my this compound synthesis?

Answer:

¹H NMR spectroscopy is an excellent tool for monitoring reaction progress. By comparing the spectra of your reaction mixture over time to the spectra of your starting materials and product, you can determine the extent of the reaction.

Key ¹H NMR Signals to Monitor:

Compound Type Typical Chemical Shift (δ, ppm) Notes
Starting Material Aldehyde 9.0 - 10.0Disappearance of this signal indicates consumption of the aldehyde.
Starting Material Amine Variable (often broad)Monitor the change in the chemical shift and integration of the amine protons.
Product Pyrrole Protons 6.0 - 8.0Appearance and increase in the intensity of signals in this region indicate product formation.[8]
Product Amino Protons Variable (often broad)A new broad signal corresponding to the amino group on the pyrrole ring should appear.

Experimental Protocol for Reaction Monitoring by ¹H NMR:

  • Prepare a Stock Solution: At the start of the reaction (t=0), dissolve a known amount of the limiting starting material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that is compatible with your reaction solvent.

  • Add an Internal Standard: Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with your reactant or product signals, e.g., tetramethylsilane (TMS) or 1,4-dioxane).

  • Acquire Initial Spectrum: Record the ¹H NMR spectrum of this initial mixture.

  • Sample the Reaction: At various time points, carefully withdraw a small aliquot of the reaction mixture.

  • Prepare NMR Sample: Quench the reaction in the aliquot if necessary, remove the reaction solvent under reduced pressure, and dissolve the residue in the same deuterated solvent containing the internal standard.

  • Acquire Spectra: Record the ¹H NMR spectrum for each time point.

  • Analyze Data: By comparing the integration of a characteristic product peak to the integration of the internal standard, you can quantify the formation of your product over time.

Experimental Protocols

HPLC Method for Purity Analysis

This protocol is a starting point and may require optimization for your specific reaction mixture.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the reaction mixture in a suitable solvent (e.g., acetonitrile/water) and filter through a 0.45 µm syringe filter.
GC-MS Method for Impurity Profiling (after derivatization)

This protocol assumes derivatization of the analyte.

Parameter Condition
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[5]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow for troubleshooting HPLC peak shape issues.

HPLC Peak Tailing Troubleshooting start Peak Tailing Observed check_overload Is the peak overloaded? start->check_overload reduce_conc Reduce sample concentration/ injection volume check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No resolved Problem Resolved reduce_conc->resolved replace_column Replace with new column/ guard column check_column->replace_column Yes check_ph Is mobile phase pH appropriate? check_column->check_ph No replace_column->resolved adjust_ph Adjust pH (typically lower for basic analytes) check_ph->adjust_ph No check_buffer Is buffering adequate? check_ph->check_buffer Yes adjust_ph->resolved increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_buffer->resolved Yes increase_buffer->resolved

A troubleshooting guide for HPLC peak tailing.

References

Validation & Comparative

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-1H-pyrrole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents across a range of diseases. By systematically modifying the substituents on the pyrrole core, researchers have fine-tuned the biological activity of these compounds, leading to potent inhibitors of bacterial enzymes, modulators of the innate immune system, and promising anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the ongoing quest for new and improved medicines.

Comparative Biological Activity

The functionalization of the this compound core at various positions has a profound impact on its biological activity. The following tables summarize the quantitative data from key studies, showcasing how structural modifications influence the potency of these derivatives as metallo-β-lactamase (MBL) inhibitors and STING (Stimulator of Interferon Genes) receptor agonists.

Metallo-β-Lactamase (MBL) Inhibition

A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed their potential as broad-spectrum inhibitors of MBLs, enzymes that confer antibiotic resistance to bacteria. The SAR study highlighted that the 3-carbonitrile group, the 4,5-diphenyl substituents, and the N-benzyl side chain are crucial for inhibitory activity. Acylation of the 2-amino group was found to modulate the potency and spectrum of activity against different MBL subclasses.

Table 1: SAR of this compound Derivatives as MBL Inhibitors

Compound IDR Group (at 2-amino position)IMP-1 (B1) Kᵢ (μM)CphA (B2) Kᵢ (μM)AIM-1 (B3) Kᵢ (μM)
5a H212444
10 CO(CH₂)₂CH₃ (Butyryl)1.8>100>100
11 CO(CH₂)₄CH₃ (Hexanoyl)2.0>100>100
N-benzoyl derivative COPh (Benzoyl)Low μM rangeLow μM rangeLow μM range

Data extracted from a study on the inhibition of various metallo-β-lactamases.[1] The N-benzoyl derivative, in particular, demonstrated potent activity against all three MBL subclasses, making it a promising candidate for further development.[1]

STING Receptor Agonism

Derivatives of 1H-pyrrole-3-carbonitrile have also been identified as agonists of the STING receptor, a key component of the innate immune system that, when activated, can lead to potent anti-tumor and anti-infective responses. A detailed SAR study demonstrated that substitutions on an aniline ring system attached to the pyrrole core are critical for activity.

Table 2: SAR of 1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists

Compound IDR Group (on aniline ring)EC₅₀ in THP1-Lucia ISG Cells (μM)
4A (Lead Compound) (Structure not fully specified in abstract)10.49 ± 1.95
7F 2-F, 3-ClComparable to SR-717
7P 2-Cl, 5-CF₃Comparable to SR-717
7R 2-Me, 5-ClComparable to SR-717

Data extracted from a study on STING receptor agonists.[2] Compounds 7F , 7P , and 7R showed potency comparable to the known STING agonist SR-717, indicating that specific halogen and methyl substitutions on the aniline ring are well-tolerated and can lead to potent agonism.[2]

Anticancer Activity

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to SAR studies. Below are the protocols for the key assays used to evaluate the biological activities of the this compound derivatives discussed.

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay spectrophotometrically determines the inhibitory potential of compounds against MBLs by monitoring the hydrolysis of a β-lactam substrate.

  • Enzyme and Substrate Preparation : Recombinant MBLs (e.g., IMP-1, CphA, AIM-1) are expressed and purified. A chromogenic cephalosporin substrate, such as nitrocefin, is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Assay Procedure : The assay is performed in a 96-well plate format. A solution of the MBL enzyme is pre-incubated with various concentrations of the test compound for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

  • Reaction Initiation and Measurement : The hydrolysis reaction is initiated by the addition of the nitrocefin substrate. The change in absorbance, resulting from the opening of the β-lactam ring of nitrocefin, is monitored continuously at 482 nm using a microplate reader.

  • Data Analysis : The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

STING Activation Reporter Assay

This cell-based assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).

  • Cell Culture : A human monocytic cell line, such as THP-1, engineered to stably express a secreted luciferase (Lucia) reporter gene under the control of an ISRE promoter (THP1-Lucia™ ISG cells), is used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment : Cells are seeded into 96-well plates. The following day, the cells are treated with various concentrations of the test compounds (potential STING agonists).

  • Incubation : The plates are incubated for a period sufficient to allow for STING activation and subsequent reporter gene expression (e.g., 24 hours).

  • Luciferase Activity Measurement : An aliquot of the cell culture supernatant is transferred to a white, opaque 96-well plate. A luciferase detection reagent is added, and the luminescence is measured using a luminometer.

  • Data Analysis : The half-maximal effective concentration (EC₅₀) is determined by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Seeding : Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure : The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : Following the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the context in which these compounds operate and the logic behind their design, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the fundamental principles of SAR.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER Resident) cGAMP->STING_ER Binds & Activates STING_Active STING Activation & Dimerization STING_ER->STING_Active STING_Agonist 2-Amino-1H-pyrrole- 3-carbonitrile Derivative STING_Agonist->STING_ER Binds & Activates Golgi ER-Golgi Translocation STING_Active->Golgi TBK1 TBK1 Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus Translocates IFN Type I IFN Production Nucleus->IFN Induces Transcription

Caption: The cGAS-STING signaling pathway, a target for immunotherapy.

SAR_Workflow Lead Lead Compound (this compound Core) Design Design Analogs (Systematic Modification) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Biological Screening (e.g., MBL, STING, Cytotoxicity Assays) Synthesis->Screening Data Data Analysis (Determine IC50, EC50, Ki) Screening->Data SAR Establish SAR Data->SAR SAR->Design Iterative Cycles Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Candidate Optimization->Preclinical SAR_Logic Core This compound Scaffold R1 Modification at N-1 (e.g., Benzyl Group) Core->R1 R2 Modification at C-2 Amino (e.g., Acylation) Core->R2 R45 Modification at C-4/C-5 (e.g., Phenyl Groups) Core->R45 Activity Biological Activity R1->Activity Crucial for MBL Inhibition R2->Activity Modulates Potency & Selectivity R45->Activity Important for MBL Inhibition

References

Biological activity of 2-Amino-1H-pyrrole-3-carbonitrile versus other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of 2-Amino-1H-pyrrole-3-carbonitrile and other key heterocyclic scaffolds, supported by experimental data.

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged structures in drug design. This guide provides a comparative analysis of the biological activities of this compound against other prominent heterocyclic systems, namely pyridine, pyrimidine, and thiophene. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in their quest for novel therapeutics.

Data Presentation: A Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of derivatives based on the four heterocyclic scaffolds. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a direct comparison of their potency.

Table 1: Anticancer Activity (IC50 in µM)

Compound ScaffoldDerivativeCell LineIC50 (µM)Reference
This compound 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivativeA549 (Lung)0.35[1]
2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivativePC-3 (Prostate)1.04[1]
Pyridine Pyridine-urea derivative 8eMCF-7 (Breast)0.22[2]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88[2]
Spiro-pyridine derivative 7Caco-2 (Colorectal)7.83[3]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5[4]
Pyrimidine Thiophenyl-pyrimidine derivativeMRSA2 mg/mL (MIC)[5]
Pyrimidine analogue Ax7HCT116 (Colorectal)-[6]
Pyrimidine analogue Ax10HCT116 (Colorectal)-[6]
Thiophene 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung)-[7]
Thiophene pyrazole hybrid--[8]

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound ScaffoldDerivativeMicroorganismMIC (µg/mL)Reference
This compound ----
Pyridine N-aminothiazolyl-1,2-dihydropyridineB. subtilis, E. coli, P. aeruginosa, S. aureus-[9]
Pyridine-3-thiazole hydrazidesVarious bacteria and fungi-[9]
Pyrimidine 2,4-disubstituted-6-thiophenyl-pyrimidineMRSA, VREs2[5]
Pyrimidine derivative 7d, 7e, 7f-3.12[10]
Thiophene Thiophene derivative 12aB. mycoides, C. albicans<0.0048[11]
Thiophene derivative 15E. coli, B. mycoides, C. albicans>0.0048, 0.0098, 0.039[11]

Table 3: Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)

Compound ScaffoldDerivativeIC50 (µM)Reference
This compound Pyrrole carboxylic acid derivative 4k-[12]
Pyrrole carboxylic acid derivative 4h-[12]
Pyridine ---
Pyrimidine Pyrazolo[4,3-d]pyrimidine derivative-[13]
Pyrimidine derivative L1, L2-[14]
Thiophene Thiophene pyrazole hybrid-[8]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative0.31-1.40[8]

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key biological assays cited.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][17] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).[18]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.[19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value of the compound.[15]

MTT_Assay_Workflow cluster_steps MTT Assay Steps A 1. Seed Cells B 2. Add Test Compound A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formazan Formation) D->E F 6. Add Solubilizing Agent E->F G 7. Measure Absorbance F->G H 8. Analyze Data (IC50) G->H

MTT Assay Experimental Workflow
Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[20]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar.[21]

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.[14]

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution to each well.[20]

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[22]

Agar_Well_Diffusion_Workflow cluster_steps Agar Well Diffusion Steps A 1. Prepare Inoculated Agar Plate B 2. Create Wells A->B C 3. Add Test Compound to Wells B->C D 4. Incubate C->D E 5. Measure Zone of Inhibition D->E

Agar Well Diffusion Experimental Workflow
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[23]

Principle: The assay measures the peroxidase activity of COX-2 by monitoring the appearance of an oxidized product, often colorimetrically or fluorometrically.[16][18]

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and the test inhibitor solutions.[1][15]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add various concentrations of the test inhibitor and incubate to allow for binding.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[1]

  • Reaction Incubation and Termination: Incubate for a specific time at 37°C and then stop the reaction.[15]

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method.[15]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each inhibitor concentration and determine the IC50 value.[15]

COX2_Inhibition_Assay_Workflow cluster_steps COX-2 Inhibition Assay Steps A 1. Add Buffer, Heme, COX-2 B 2. Add Test Inhibitor A->B C 3. Incubate (Inhibitor Binding) B->C D 4. Add Arachidonic Acid C->D E 5. Incubate (Reaction) D->E F 6. Stop Reaction E->F G 7. Detect Prostaglandin F->G H 8. Analyze Data (IC50) G->H

In Vitro COX-2 Inhibition Assay Workflow

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these heterocyclic scaffolds exert their biological effects is crucial for rational drug design.

Anticancer Mechanisms

Many anticancer agents derived from these scaffolds function by inducing apoptosis (programmed cell death) or by inhibiting key signaling pathways involved in cell proliferation and survival.[1]

Pyrrole Derivatives and Apoptosis: Certain pyrrole derivatives have been shown to induce apoptosis by modulating the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[1] They can also inhibit receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell growth and angiogenesis.

Anticancer_Pathway_Pyrrole cluster_pathway Apoptosis Induction by Pyrrole Derivatives Pyrrole Pyrrole Derivative EGFR_VEGFR EGFR/VEGFR Inhibition Pyrrole->EGFR_VEGFR Bcl2 Bcl-2 Family Modulation Pyrrole->Bcl2 Caspases Caspase Activation EGFR_VEGFR->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer Mechanism of Pyrrole Derivatives
Antimicrobial Mechanisms

The antimicrobial action of these heterocyclic compounds often involves the disruption of essential cellular processes in microorganisms.

Pyrimidine Derivatives and Bacterial Cell Division: Some thiophenyl-pyrimidine derivatives exhibit potent antibacterial activity by inhibiting FtsZ polymerization.[5] FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to bactericidal effects.

Antimicrobial_Pathway_Pyrimidine cluster_pathway Antimicrobial Action of Pyrimidine Derivatives Pyrimidine Thiophenyl-Pyrimidine Derivative Polymerization Inhibition of FtsZ Polymerization Pyrimidine->Polymerization FtsZ FtsZ Protein CellDivision Blocked Cell Division Polymerization->CellDivision Bactericidal Bactericidal Effect CellDivision->Bactericidal

Antimicrobial Mechanism of Pyrimidine Derivatives
Anti-inflammatory Mechanisms

The anti-inflammatory effects of these scaffolds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.

Thiophene Derivatives and Prostaglandin Synthesis: Thiophene derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[8]

Antiinflammatory_Pathway_Thiophene cluster_pathway Anti-inflammatory Action of Thiophene Derivatives ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Thiophene Thiophene Derivative Thiophene->COX2 Inhibition

Anti-inflammatory Mechanism of Thiophene Derivatives

Conclusion

This comparative guide highlights the significant and diverse biological activities of this compound and other key heterocyclic scaffolds. The presented quantitative data underscores the potential of these core structures in the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols offer a foundation for reproducible research, while the visualized signaling pathways provide insights into their mechanisms of action. It is evident that each scaffold possesses unique attributes, and further exploration through structural modifications and biological evaluations will undoubtedly lead to the discovery of novel and effective therapeutic agents. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery, facilitating informed decisions in the selection and optimization of heterocyclic scaffolds for targeted therapeutic applications.

References

Comparative Analysis of the Antibacterial Activity of Pyrrole-3-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Pyrrole-3-carbonitrile derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including significant antibacterial potential. This guide provides a comparative analysis of the antibacterial activity of various pyrrole-3-carbonitrile analogs, supported by experimental data, to aid in the advancement of new therapeutic strategies against bacterial infections.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile analogs against Mycobacterium tuberculosis H37Rv, a significant human pathogen.

Compound IDSubstituent (R)MIC (µg/mL) vs. M. tuberculosis H37Rv[1]
1a -H>100
1b -CH₃50
1c -C₂H₅25
1d -CH(CH₃)₂12.5
1e -C₆H₅50
1f -CH₂C₆H₅25
1g -C₆H₄-4-Cl12.5
1h -C₆H₄-4-F25
1i -C₆H₄-4-NO₂50
1j -C₆H₄-4-OCH₃>100

Note: Lower MIC values indicate higher antibacterial activity.

In a separate study, the antibacterial activity of 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile was evaluated against Escherichia coli, demonstrating potent activity. While a direct comparison with a range of analogs was not provided in the same study, its efficacy highlights the potential of this scaffold against Gram-negative bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the pyrrole-3-carbonitrile analogs are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Standardized bacterial cultures (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for most bacteria or Middlebrook 7H9 broth for mycobacteria, is used.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used to perform the assay.

2. Assay Procedure:

  • Serial Dilutions: The test compounds are serially diluted in the growth medium within the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.

    • Negative Control: Wells containing only the growth medium to check for sterility.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it does not inhibit bacterial growth.

    • Standard Antibiotic Control: A known antibiotic (e.g., ciprofloxacin, rifampicin) is tested in parallel as a reference.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for common bacteria; up to several days for slower-growing organisms like M. tuberculosis).

  • Reading the Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: Inhibition of Metallo-β-lactamases

A significant mechanism of bacterial resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) is the production of β-lactamase enzymes, which inactivate these drugs. Metallo-β-lactamases (MBLs) are a class of these enzymes that are particularly concerning due to their broad-spectrum activity and their resistance to commercially available β-lactamase inhibitors.

Recent studies have identified 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives as potent inhibitors of MBLs from various subclasses (B1, B2, and B3)[2][3]. By inhibiting these resistance enzymes, pyrrole-3-carbonitrile analogs can restore the efficacy of β-lactam antibiotics against multidrug-resistant bacteria.

Below is a diagram illustrating the proposed mechanism of action where pyrrole-3-carbonitrile analogs act as MBL inhibitors, thereby protecting β-lactam antibiotics from degradation and allowing them to exert their antibacterial effect on the bacterial cell wall.

MBL_Inhibition cluster_bacteria Bacterial Cell B_Lactam β-Lactam Antibiotic MBL Metallo-β-lactamase (MBL) B_Lactam->MBL Hydrolysis Cell_Wall Cell Wall Synthesis B_Lactam->Cell_Wall Inhibition Inactivated_B_Lactam Inactivated Antibiotic MBL->Inactivated_B_Lactam Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Pyrrole Pyrrole-3-carbonitrile Analog Pyrrole->MBL Inhibition

Caption: Proposed mechanism of action of pyrrole-3-carbonitrile analogs as MBL inhibitors.

Conclusion

Pyrrole-3-carbonitrile analogs represent a versatile and promising scaffold for the development of new antibacterial agents. The data presented herein demonstrates their potential, particularly against challenging pathogens like Mycobacterium tuberculosis. Furthermore, their ability to inhibit key bacterial resistance mechanisms, such as metallo-β-lactamases, opens up avenues for combination therapies that could revitalize the existing arsenal of β-lactam antibiotics. Further structure-activity relationship (SAR) studies are warranted to optimize the antibacterial potency and pharmacokinetic properties of this promising class of compounds.

References

Unveiling the Potential of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1H-pyrrole-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have shown significant promise as inhibitors of various enzymes, making them attractive candidates for the development of novel therapeutics. This guide provides an objective comparison of the performance of these derivatives against different enzyme targets, supported by experimental data and detailed protocols to aid in their validation.

Data Presentation: A Comparative Overview of Inhibitory Activity

The following table summarizes the inhibitory potency of selected this compound derivatives against various enzymes. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds.

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference CompoundReference IC50/Ki (µM)
Series A, Compound A12 Mushroom Tyrosinase0.97-Kojic Acid28.72
Series A, Compound A1 Mushroom Tyrosinase> 89.15-Kojic Acid28.72
Series A, Compound A2 Mushroom Tyrosinase8.72-Kojic Acid28.72
Series A, Compound A4 Mushroom Tyrosinase8.47-Kojic Acid28.72
Series A, Compound A6 Mushroom Tyrosinase8.17-Kojic Acid28.72
Compound 7d Human Carbonic Anhydrase I (hCA I)-2.84AcetazolamideNot specified
Compound 7b Human Carbonic Anhydrase II (hCA II)-2.56AcetazolamideNot specified
Unnamed Pyrrole Derivatives Lymphocyte-specific kinase (Lck)<0.01-Not specifiedNot specified

Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols: Methodologies for Validation

Accurate and reproducible experimental design is crucial for the validation of enzyme inhibitors. Below are detailed protocols for key assays used to characterize this compound derivatives.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on tyrosinase, a key enzyme in melanin synthesis.[1][2][3]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and kojic acid in the sodium phosphate buffer. The final DMSO concentration should be below 1%.

  • In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of mushroom tyrosinase solution (1000 units/mL in buffer).

  • For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution. For the blank, add 80 µL of buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase, an enzyme involved in pH regulation and other physiological processes.[4]

Materials:

  • Human Carbonic Anhydrase (hCA)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test compounds dissolved in DMSO

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer.

  • In a 96-well plate, add 158 µL of assay buffer and 2 µL of the test compound dilution to the sample wells.

  • For the maximum activity control, add 158 µL of assay buffer and 2 µL of DMSO.

  • Add 20 µL of a working solution of hCA to all wells except the blank.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction and determine the percent inhibition as described for the tyrosinase assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of kinases by measuring the amount of ADP produced in the phosphorylation reaction.[5]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the diluted test compound or DMSO (control).

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate key signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: Tyrosinase Inhibition Assay prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Inhibitor, Enzyme, Buffer) prep->plate preincubate Pre-incubation (10 min, 25°C) plate->preincubate reaction Initiate Reaction (Add L-DOPA) preincubate->reaction measure Measure Absorbance (475 nm, kinetic) reaction->measure calculate Calculate % Inhibition measure->calculate G cluster_1 Simplified ITK Signaling Pathway TCR T-cell Receptor (TCR) Engagement ITK_inactive ITK (inactive) TCR->ITK_inactive Activates ITK_active ITK (active) ITK_inactive->ITK_active PLCG1_inactive PLCγ1 (inactive) ITK_active->PLCG1_inactive Phosphorylates PLCG1_active PLCγ1 (active) PLCG1_inactive->PLCG1_active downstream Downstream Signaling (Ca²⁺ flux, NF-κB, NFAT) PLCG1_active->downstream Leads to inhibitor This compound Derivative inhibitor->ITK_active Inhibits G cluster_2 Logical Relationship: Structure-Activity Relationship (SAR) Insights core This compound Core Scaffold substitutions Substitutions at Pyrrole Ring core->substitutions Modified with potency Inhibitory Potency substitutions->potency Influences selectivity Enzyme Selectivity substitutions->selectivity Influences

References

A Comparative Guide to Novel Pyrrole Compounds: In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Recent research has focused on the development of novel pyrrole derivatives with enhanced therapeutic potential. This guide provides an objective comparison of the performance of selected novel pyrrole compounds against established alternatives, supported by experimental data from recent studies.

Anticancer Activity: A Head-to-Head Comparison

Recent advancements in the design and synthesis of pyrrole derivatives have yielded promising anticancer agents that target various mechanisms of cancer progression, including apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]

In Vitro Cytotoxicity

A series of novel pyrrole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrrole Derivative 4d LoVo (Colon)MTS~25 µM (estimated)5-FluorouracylNot specified
Pyrrole Derivative 4a LoVo (Colon)MTS>50 µM (estimated)5-FluorouracylNot specified
MI-1 Malignant CellsNot specifiedInduces apoptosisNot specifiedNot specified
D1 Malignant CellsNot specifiedInduces apoptosisNot specifiedNot specified

Note: The IC50 for Pyrrole Derivatives 4d and 4a are estimated based on reported percentage decrease in cell viability at 50 µM.[2]

In Vivo Efficacy

Preclinical in vivo studies in animal models are crucial for assessing the therapeutic potential of novel compounds.

CompoundAnimal ModelTumor TypeOutcome
Pyrrolopyridine (19a) Mouse Xenograft ModelProstate (PC-3)Effective in the PC-3 mouse xenograft model.[3]
HPPEEA and PEA Mouse Animal ModelsLeukemia, LungModerate anticancer activity with no apparent acute toxicity and noteworthy anti-metastasis activity.[4]
MI-1 and D1 Colorectal Cancer ModelColonRestored reduced hemoglobin and normalized elevated platelets and monocytes (MI-1).[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrole compounds and incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[6]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

In Vivo Anticancer Evaluation (Xenograft Model)

Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Compound Administration: Administer the test compound or vehicle control to the mice through a specified route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure tumor volume at regular intervals.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and study methodologies.

anticancer_pathway Pyrrole_Compound Novel Pyrrole Compound EGFR_VEGFR EGFR/VEGFR Pyrrole_Compound->EGFR_VEGFR Inhibition Apoptosis Apoptosis Pyrrole_Compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Pyrrole_Compound->Cell_Cycle_Arrest Induces Signaling_Cascade Downstream Signaling Cascade EGFR_VEGFR->Signaling_Cascade Activation Proliferation Cell Proliferation & Angiogenesis Signaling_Cascade->Proliferation Promotes Tumor_Growth Tumor Growth Inhibition Proliferation->Tumor_Growth Apoptosis->Tumor_Growth Cell_Cycle_Arrest->Tumor_Growth

Caption: Inhibition of EGFR/VEGFR signaling by novel pyrrole compounds.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (MTT, MTS) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Animal_Model Xenograft Animal Model Cell_Cycle->Animal_Model Promising Candidates Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity Compound Novel Pyrrole Compound Compound->Cytotoxicity

Caption: Workflow for anticancer evaluation of novel pyrrole compounds.

Anti-inflammatory and Antibacterial Potential

Beyond cancer, novel pyrrole derivatives have demonstrated significant promise as anti-inflammatory and antibacterial agents.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard method for screening anti-inflammatory drugs.[7]

Compound GroupAnimal ModelOutcome
Six Novel Pyrroles Wistar RatsNo significant anti-inflammatory activity observed in the tested model.[7]
In Vitro Antibacterial Activity

The antibacterial efficacy of new pyrrole compounds is often assessed by determining the minimum inhibitory concentration (MIC).

CompoundBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate Mycobacterium tuberculosis H37Rv0.7Ethambutol0.5
Pyrrole Benzamide Derivatives Staphylococcus aureus3.12 - 12.5Ciprofloxacin2

Conclusion

The exploration of novel pyrrole compounds continues to be a fertile ground for the discovery of new therapeutic agents. The data presented in this guide highlights the potential of these compounds in oncology and infectious diseases. Further in-depth in vivo studies are warranted to fully elucidate their therapeutic efficacy and safety profiles. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the field.

References

Comparing the efficacy of different catalysts in 2-aminopyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrrole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The efficient synthesis of these heterocycles is therefore of significant interest. This guide provides a comparative overview of three prominent catalytic strategies for the synthesis of polysubstituted 2-aminopyrroles: gold-catalyzed intermolecular nitrene transfer, copper-catalyzed tandem three-component reaction, and a metal-free domino reaction. We present a side-by-side analysis of their efficacy, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.

Data Presentation: A Quantitative Comparison of Catalytic Efficacy

The following tables summarize the performance of gold, copper, and metal-free catalytic systems in the synthesis of 2-aminopyrroles, highlighting key reaction parameters for a selection of substrates.

Gold-Catalyzed Intermolecular Nitrene Transfer

This method utilizes a cationic gold catalyst, such as [JohnPhosAu(MeCN)]SbF₆, to facilitate the reaction between vinyl azides and ynamides, yielding highly substituted 2-aminopyrroles. The reaction proceeds under mild conditions and generally affords good to excellent yields.[1][2]

EntryYnamide (R¹)Vinyl Azide (R², R³)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Ts-N(Ph)-C≡C-PhPh-C(N₃)=CH₂5DCE601285
2Ms-N(Bn)-C≡C-Ph4-MeC₆H₄-C(N₃)=CH₂5DCE601292
3Ts-N(Ph)-C≡C-EtPh-C(N₃)=CH₂5DCE602478
4Bs-N(Ph)-C≡C-Ph4-ClC₆H₄-C(N₃)=CH₂5DCE601288

Data extracted from Wu et al., J. Org. Chem. 2015, 80, 11407-11416.

Copper-Catalyzed Tandem Three-Component Reaction

This approach involves a copper(II) triflate-catalyzed reaction between aromatic alkenes or alkynes, trimethylsilyl cyanide (TMSCN), and N,N-disubstituted formamides. This multicomponent strategy allows for the rapid assembly of complex pyrroles from simple starting materials.[3][4]

EntryAlkene/AlkyneFormamideCatalyst (mol%)OxidantSolventTemp. (°C)Time (h)Yield (%)
1StyreneDMFCu(OTf)₂ (20)DDQDMF802475
24-MethylstyreneDMFCu(OTf)₂ (20)DDQDMF802482
3PhenylacetyleneDMFCu(OTf)₂ (20)DDQDMF802478
4StyreneDEFCu(OTf)₂ (20)DDQDEF802472

Data extracted from Mou et al., Org. Lett. 2016, 18, 4032-4035.

Metal-Free Domino Reaction

This methodology describes a thermal domino reaction of alkynyl vinyl hydrazides, proceeding through a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization. This metal-free approach offers an alternative pathway to substituted 2-aminopyrroles.[5][6]

EntryAlkynyl Vinyl Hydrazide (R¹, R²)SolventTemp. (°C)Time (h)Yield (%)
1Boc-N(C≡C-Ph)-N(CH=CH-CO₂Et)-BocXylenes1402482
2Boc-N(C≡C-c-Pr)-N(CH=CH-CO₂Et)-BocXylenes1402475
3Boc-N(C≡C-Ph)-N(CH=CH-COMe)-BocXylenes1404868
4Boc-N(C≡C-n-Bu)-N(CH=CH-CO₂Et)-BocXylenes1402479

Data extracted from Diana-Rivero et al., Org. Lett. 2021, 23, 4078-4082.

Experimental Protocols

General Procedure for Gold-Catalyzed 2-Aminopyrrole Synthesis

To a solution of the ynamide (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube was added the vinyl azide (0.24 mmol) and [JohnPhosAu(MeCN)]SbF₆ (5 mol %, 0.01 mmol). The mixture was stirred at 60 °C for the time indicated in the data table. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aminopyrrole.[1][2]

General Procedure for Copper-Catalyzed 2-Aminopyrrole Synthesis

A mixture of the alkene or alkyne (0.5 mmol), Cu(OTf)₂ (0.2 equiv., 0.1 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 equiv., 1.0 mmol) in N,N-dimethylformamide (DMF, 3.0 mL) was stirred at room temperature for 10 minutes. Trimethylsilyl cyanide (TMSCN, 2.0 equiv., 1.0 mmol) was then added, and the resulting mixture was stirred at 80 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to give the corresponding pyrrole.[3][4]

General Procedure for Metal-Free Domino Synthesis of 2-Aminopyrroles

A solution of the N-alkynyl, N'-vinyl hydrazide (0.2 mmol) in xylenes (2.0 mL) was heated to reflux (140 °C) in a sealed tube for the time specified in the data table. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the pure 2-aminopyrrole.[5][6]

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and workflows for each of the compared synthetic methods.

gold_catalyzed_cycle cluster_cycle Gold-Catalyzed Catalytic Cycle Au_catalyst [Au]⁺ Catalyst Activated_Alkyne Activated Alkyne [Au]-Ynamide Complex Au_catalyst->Activated_Alkyne Coordination Ynamide Ynamide Ynamide->Activated_Alkyne Vinyl_Azide Vinyl Azide Gold_Carbene α-Imino Gold Carbene Vinyl_Azide->Gold_Carbene Activated_Alkyne->Gold_Carbene Nitrene Transfer - N₂ Cyclization_Intermediate Cyclization Intermediate Gold_Carbene->Cyclization_Intermediate [3+2] Cycloaddition Aminopyrrole_Au 2-Aminopyrrole-[Au] Complex Cyclization_Intermediate->Aminopyrrole_Au Rearrangement Aminopyrrole_Au->Au_catalyst Catalyst Regeneration Aminopyrrole 2-Aminopyrrole Product Aminopyrrole_Au->Aminopyrrole

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of 2-aminopyrroles.

copper_catalyzed_workflow cluster_workflow Copper-Catalyzed Multicomponent Reaction Workflow Start Alkene/Alkyne + Formamide + TMSCN Azomethine_Ylide Azomethine Ylide Formation Start->Azomethine_Ylide Cu_catalyst Cu(OTf)₂ Cu_catalyst->Azomethine_Ylide Catalyzes Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Intermediate Dihydropyrrole Intermediate Cycloaddition->Intermediate Oxidation Oxidation (DDQ) Intermediate->Oxidation Product Polysubstituted Pyrrole Oxidation->Product

Caption: Experimental workflow for the copper-catalyzed synthesis of polysubstituted pyrroles.

metal_free_domino cluster_domino Metal-Free Domino Reaction Cascade Starting_Material Alkynyl Vinyl Hydrazide Cope_Rearrangement 3,4-Diaza-Cope Rearrangement Starting_Material->Cope_Rearrangement Heat (Δ) Allenic_Intermediate Allenic Intermediate Cope_Rearrangement->Allenic_Intermediate Isomerization Isomerization Allenic_Intermediate->Isomerization Cyclization_Intermediate Vinylallene Intermediate Isomerization->Cyclization_Intermediate Cyclization 5-exo-dig N-Cyclization Cyclization_Intermediate->Cyclization Product 2-Aminopyrrole Cyclization->Product

References

Performance Benchmarking of 2-Amino-1H-pyrrole-3-carbonitrile-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of inhibitors based on the 2-Amino-1H-pyrrole-3-carbonitrile scaffold. It is intended for researchers, scientists, and drug development professionals interested in the potency and efficacy of this class of compounds against key biological targets. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity

The inhibitory potential of this compound derivatives has been evaluated against several important drug targets, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Metallo-β-lactamase IMP-1. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds in comparison to other known inhibitors.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-cancer drugs. The pyrrole indolin-2-one scaffold, which incorporates the this compound moiety, has shown significant promise in this area.

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Indolin-2-one Derivative 5b VEGFR-20.160Sunitinib0.139
Indolin-2-one Derivative 10e VEGFR-20.358Sunitinib0.139
Indolin-2-one Derivative 10g VEGFR-20.087Sunitinib0.139
Indolin-2-one Derivative 15a VEGFR-20.180Sunitinib0.139
Indolin-2-one Derivative 17a VEGFR-20.078Sunitinib0.139
3,4,5-trimethoxyphenyl analog 52 VEGFR-20.01318Sunitinib0.0142

Table 1: Comparative IC50 values of various pyrrole-based indolin-2-one derivatives against VEGFR-2, with Sunitinib as a reference inhibitor.[1][2][3][4]

Metallo-β-lactamase (IMP-1) Inhibition

Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often last-resort treatments. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been investigated as inhibitors of IMP-1, a prominent MBL.[5][6]

CompoundTargetIC50 (µM)Ki (µM)Alternative Inhibitor (Thioester Derivative)Ki (µM)
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivative 5f IMP-1-low µMThioester Derivative 10 0.044
N-acylamide derivative 10 IMP-1--Thioester Derivative 13 0.62
N-acylamide derivative 11 IMP-1--Thiol 15 -
NCI Compound 20707 (Succinic acid derivative)IMP-1-3.3--
NCI Compound 140905 IMP-15.0 - 17---
NCI Compound 9746 IMP-15.0 - 17---
2-((E)-(1,3-dihydroxy-2-methylpropan-2-ylimino)methyl)-4,6-diiodophenolIMP-11.2---

Table 2: Inhibitory activities of this compound derivatives and other compounds against IMP-1.[5][7][8]

Signaling Pathways and Mechanisms of Action

Understanding the biological context in which these inhibitors function is crucial for their development and application. The following diagrams illustrate the VEGFR-2 signaling pathway and the generalized mechanism of metallo-β-lactamases.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates (pY1175) PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Pyrrole-based Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 signaling pathway in angiogenesis and the point of intervention for pyrrole-based inhibitors.

MBL_Mechanism MBL Metallo-β-lactamase (e.g., IMP-1) with Zn(II) ions Hydrolysis Hydrolysis of β-lactam ring MBL->Hydrolysis Antibiotic β-lactam Antibiotic Antibiotic->MBL Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inhibitor 2-Amino-1H-pyrrole- 3-carbonitrile Inhibitor Inhibitor->MBL Binds to active site Experimental_Workflow Start Start: Compound Synthesis (this compound derivatives) InVitro In Vitro Kinase/Enzyme Assay (e.g., VEGFR-2, IMP-1) Start->InVitro IC50 Determine IC50/Ki values InVitro->IC50 CellBased Cell-Based Assays IC50->CellBased Viability Cell Viability Assay (e.g., MTT) CellBased->Viability Western Western Blot Analysis (Target phosphorylation) CellBased->Western DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Western->DataAnalysis End Conclusion: Lead Compound Identification DataAnalysis->End Logical_Relationship Scaffold This compound Scaffold VEGFR2_Inhibitors VEGFR-2 Inhibitors Scaffold->VEGFR2_Inhibitors MBL_Inhibitors MBL Inhibitors Scaffold->MBL_Inhibitors Comparative_Data Comparative Performance Data (Tables 1 & 2) VEGFR2_Inhibitors->Comparative_Data MBL_Inhibitors->Comparative_Data Experimental_Validation Experimental Validation (Protocols) Comparative_Data->Experimental_Validation Biological_Context Biological Context (Signaling Pathways) Experimental_Validation->Biological_Context Conclusion Benchmarking Conclusion Biological_Context->Conclusion

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Kinase Inhibitor Selectivity

The 2-amino-1H-pyrrole-3-carbonitrile scaffold and its close analogs, such as pyrrole-3-carboxamides, represent a promising class of compounds in the development of targeted therapies, particularly as kinase inhibitors. Achieving selectivity is a paramount challenge in kinase inhibitor development, as off-target effects can lead to toxicity and unforeseen side effects. This guide provides a comparative analysis of the cross-reactivity profiles of pyrrole-based derivatives, using publicly available experimental data to illustrate how structural modifications can influence selectivity across the human kinome.

Here, we focus on a case study of pyrrole-3-carboxamide derivatives developed as inhibitors of Janus Kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway implicated in myeloproliferative neoplasms. We compare the selectivity of a highly optimized derivative, NMS-P953 , with one of its precursors, Compound 1 , to highlight the impact of structure-activity relationship (SAR) studies on improving the selectivity profile.[1][2]

Data Presentation: Kinase Selectivity Profiles

The inhibitory activity of NMS-P953 and its precursor, Compound 1, was assessed against a panel of kinases. The data, summarized below, showcases the significant improvement in selectivity for JAK2 and a reduction in off-target activity for NMS-P953.

Kinase TargetNMS-P953 IC50 (nM)Compound 1 IC50 (nM)Kinase Family
JAK2 3 11 Tyrosine Kinase
JAK1347170Tyrosine Kinase
JAK3120110Tyrosine Kinase
TYK2118140Tyrosine Kinase
Aurora A>100001000Ser/Thr Kinase
Aurora B>100002500Ser/Thr Kinase
CDK2>100005000Ser/Thr Kinase
LCK>100003000Tyrosine Kinase
SRC>100004500Tyrosine Kinase
FLT3800600Tyrosine Kinase
c-MET>100007000Tyrosine Kinase
VEGFR2>100008000Tyrosine Kinase

Data compiled from "Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors". IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[1]

Key Observations:

  • Improved Potency and Selectivity: NMS-P953 demonstrates a 3-fold improvement in potency against the primary target, JAK2, compared to Compound 1.[1] More importantly, its selectivity over other JAK family members (JAK1, JAK3, TYK2) is significantly enhanced.

  • Elimination of Off-Target Activity: NMS-P953 shows negligible activity (>10,000 nM) against a range of other kinases, including Aurora, CDK, and SRC family kinases, which were moderately inhibited by the precursor compound.[1] This "cleaner" profile reduces the risk of off-target related side effects.

Mandatory Visualizations

To better understand the context of this research, the following diagrams illustrate a key signaling pathway affected by these inhibitors and a typical workflow for assessing kinase inhibitor selectivity.

G cluster_receptor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT dimerization Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression (Proliferation, Inflammation) Nucleus->Gene Inhibitor NMS-P953 (JAK2 Inhibitor) Inhibitor->JAK2 inhibits

Caption: The JAK/STAT signaling pathway, a key target for NMS-P953.

G start Start: Compound Synthesis (e.g., NMS-P953) primary_screen Primary Assay: Inhibition of Target Kinase (JAK2) start->primary_screen determine_ic50 Determine IC50 (Potency) primary_screen->determine_ic50 selectivity_panel Selectivity Profiling: Screen against Kinase Panel determine_ic50->selectivity_panel data_analysis Data Analysis: Compare IC50s, Calculate Selectivity Index selectivity_panel->data_analysis hit_validation Hit Validation & Lead Optimization data_analysis->hit_validation end End: Candidate Selection hit_validation->end

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for establishing a compound's potency and selectivity. The following is a representative protocol for an in vitro kinase assay, based on methodologies commonly employed in the field.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding of an inhibitor to the ATP-binding site of a kinase.

Objective: To determine the IC50 value of a test compound against a panel of purified kinases.

Materials:

  • Purified, recombinant kinases (e.g., JAK family kinases, SRC, LCK, etc.)

  • Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase, e.g., anti-GST)

  • Alexa Fluor™ 647-labeled, broad-spectrum kinase tracer (binds to the ATP pocket)

  • Test compounds (e.g., NMS-P953) serially diluted in DMSO

  • Assay Buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase/Antibody Preparation: Prepare a solution containing the kinase of interest and the Eu-labeled antibody in the assay buffer. The concentration of the kinase should be optimized for each specific assay.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly:

    • Add the Kinase/Antibody solution to all wells of the plate containing the test compounds.

    • Add the Tracer solution to all wells.

    • The final volume in each well is typically 10-20 µL.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate using a TR-FRET enabled plate reader. Excite the Europium donor fluorophore at ~340 nm and measure the emission from both the donor (at 615 nm) and the acceptor fluorophore (at 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well. A high ratio indicates high FRET, meaning the tracer is bound to the kinase (low inhibition). A low ratio indicates low FRET, meaning the test compound has displaced the tracer (high inhibition).

    • Normalize the data using the controls (DMSO for 0% inhibition, and a well without kinase for 100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide underscores the importance of comprehensive cross-reactivity profiling in the development of selective kinase inhibitors. The evolution from Compound 1 to the highly selective NMS-P953 serves as a clear example of how targeted SAR studies can successfully mitigate off-target effects, a critical step in the journey from a promising scaffold to a viable therapeutic candidate.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-1H-pyrrole-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-1H-pyrrole-3-carbonitrile, a compound often utilized in complex organic synthesis.

The primary and unequivocal recommendation for the disposal of this compound is to utilize a licensed and approved hazardous waste disposal facility.[1][2][3][4] Adherence to local, state, and federal regulations is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.Avoids inhalation of potentially harmful dust or vapors.[1][2]
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for disposal by a professional waste management service.

1. Waste Collection:

  • Solid Waste: Collect un- or contaminated solid this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and labeled container designed for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, must also be treated as hazardous waste and collected in the designated solid waste container.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number: "755753-61-8."

  • Indicate the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.

3. Temporary Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • The storage area should be cool and dry.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any other components in the waste stream.

  • Never attempt to dispose of this compound down the drain or in regular trash.[1][5] This can lead to environmental contamination and is a violation of regulatory standards.

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area.

  • If safe to do so, prevent the spread of the material.

  • For small spills, use an inert absorbent material, and collect it into a labeled hazardous waste container.

  • For large spills, or if you are unsure how to proceed, contact your EHS department immediately.

  • In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

  • If inhaled, move to fresh air and seek medical attention.[1][3]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram has been created.

cluster_0 Preparation and Collection cluster_1 Interim Storage cluster_2 Final Disposal A Wear Appropriate PPE B Collect Waste (Solid, Liquid, Contaminated Materials) A->B C Use Designated, Labeled Hazardous Waste Containers B->C D Seal and Store Container in a Secure, Ventilated Area C->D E Ensure Secondary Containment D->E F Contact EHS or Licensed Waste Disposal Service E->F G Provide Accurate Waste Information F->G H Arrange for Professional Pickup and Disposal G->H

Caption: Disposal Workflow for this compound.

Disclaimer: This information is provided as a general guide and is based on data from structurally similar compounds in the absence of a specific SDS for this compound. Always consult with your institution's Environmental Health and Safety department and refer to all applicable local, state, and federal regulations for chemical handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Amino-1H-pyrrole-3-carbonitrile, a key compound in various research applications.

Essential Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and disposed of immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles are required.[2]
Skin and Body A lab coat or chemical-resistant apron should be worn. Long pants and closed-toe shoes are mandatory to protect the skin.[3][4]
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[3] If significant dust is generated, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Preparation and Weighing:
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control airborne particles.[3][5]

  • Surface Protection: Before starting, cover the work surface with absorbent, disposable bench paper.[6]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weigh boats, and containers, are clean and readily accessible to avoid unnecessary movement and potential spills.

  • Weighing: When weighing the powder, use an enclosed balance if available.[6] Avoid pouring the powder directly from the storage container; instead, use a clean spatula to transfer small amounts to a weigh boat.[6] Keep the primary container closed as much as possible.[6]

Experimental Use:
  • Solution Preparation: If dissolving the powder, do so within the fume hood. Add the powder to the solvent slowly to prevent splashing.

  • Handling Solutions: When working with solutions of the compound, continue to wear all recommended PPE.

  • Avoid Contamination: Be mindful of cross-contamination. Do not touch personal items, such as phones or keyboards, with gloved hands.[1][7] Remove and dispose of gloves properly after handling the chemical and before leaving the laboratory.[1]

Post-Experiment:
  • Decontamination: Thoroughly clean the work area and any equipment used. A wet cleaning method or a HEPA-filtered vacuum is recommended for cleaning up any residual powder to avoid generating dust.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after the completion of any task and before leaving the laboratory, even if gloves were worn.[7]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Solid Waste:

    • Contaminated materials such as gloves, weigh boats, and bench paper should be collected in a designated, labeled hazardous waste container.[8]

    • Excess solid this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

    • Do not pour chemical waste down the drain unless specifically authorized by your institution's environmental health and safety department.[7][9] Nitrile compounds and their derivatives generally require specialized disposal procedures.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.